FTISADTSK acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N10O16.C2H4O2/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43;1-2(3)4/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68);1H3,(H,3,4)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQCMUTDVIMHS-LYXGYIQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H72N10O18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FTISADTSK Acetate Peptide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the FTISADTSK acetate peptide, a critical reagent in the bioanalysis of the therapeutic monoclonal antibody, Trastuzumab. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and pharmacodynamic studies of Trastuzumab.
Executive Summary
The FTISADTSK peptide is a signature tryptic peptide derived from the heavy chain of Trastuzumab. Its acetate salt is widely utilized as a stable, reliable internal standard in mass spectrometry-based assays for the precise quantification of Trastuzumab in biological matrices. This guide details the structure, physicochemical properties, and primary application of this compound. It also outlines the general experimental protocols for its synthesis and its use in Selected Reaction Monitoring (SRM) assays.
Peptide Structure and Properties
The FTISADTSK peptide is a nonapeptide with the amino acid sequence Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys. The acetate salt form is commonly used to improve its stability and solubility.
Physicochemical Properties
A summary of the key physicochemical properties of FTISADTSK and its acetate salt is presented in Table 1. These properties are crucial for its handling, storage, and application in analytical methods.
| Property | FTISADTSK (Free Peptide) | This compound | Reference(s) |
| Amino Acid Sequence | Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys | Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys | [1][2] |
| Molecular Formula | C42H68N10O16 | C44H72N10O18 | [1][2] |
| Molecular Weight | 969.05 g/mol | 1029.10 g/mol | [1][2] |
| Appearance | White to off-white solid | White to off-white solid | [1] |
| Purity (Typical) | >95% (HPLC) | >98% (HPLC) | [2] |
| Storage (Powder) | -20°C to -80°C | -20°C to -80°C | [1][2] |
| Storage (Solution) | -80°C (up to 6 months) | -80°C (up to 6 months) | [2] |
Core Application: Bioanalysis of Trastuzumab
The primary and well-established application of this compound is as an internal standard for the quantitative analysis of Trastuzumab in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The peptide is generated through the tryptic digestion of Trastuzumab and its unique sequence allows for specific and sensitive detection.
Selected Reaction Monitoring (SRM)
SRM is a highly selective and sensitive mass spectrometry technique used for targeted quantification of peptides. In this method, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte peptide (FTISADTSK) and a stable isotope-labeled internal standard (SIL-IS) version of the same peptide. This allows for accurate quantification even in complex biological matrices.
Experimental Protocols
While specific, optimized protocols are often proprietary, this section outlines the general methodologies for the synthesis of FTISADTSK and its application in a typical SRM assay for Trastuzumab quantification.
Peptide Synthesis and Purification
FTISADTSK is chemically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin (or similar)
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
General Protocol:
-
Resin Swelling: The resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Fmoc-Lys(Boc)-OH) is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid.
-
Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the FTISADTSK sequence.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by RP-HPLC.
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a stable powder.
-
Acetate Salt Formation: The purified peptide can be converted to the acetate salt by dissolving it in a solution containing acetic acid followed by lyophilization.
Trastuzumab Quantification by SRM
Materials:
-
Biological matrix (e.g., human plasma)
-
Trastuzumab calibrators and quality control samples
-
This compound (as internal standard)
-
Stable isotope-labeled FTISADTSK (as internal standard)
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
LC-MS/MS system (triple quadrupole)
General Protocol:
-
Sample Preparation: Aliquots of plasma samples, calibrators, and QCs are spiked with the stable isotope-labeled FTISADTSK internal standard.
-
Denaturation, Reduction, and Alkylation: Proteins in the sample are denatured, disulfide bonds are reduced, and free cysteine residues are alkylated.
-
Tryptic Digestion: Trypsin is added to digest the proteins, including Trastuzumab, into smaller peptides.
-
Sample Clean-up: The digested sample is cleaned up, typically by solid-phase extraction (SPE), to remove interfering substances.
-
LC-MS/MS Analysis: The cleaned-up sample is injected into the LC-MS/MS system. The FTISADTSK peptide and its labeled internal standard are separated by liquid chromatography and detected by the mass spectrometer operating in SRM mode.
-
Data Analysis: The peak area ratio of the endogenous FTISADTSK to the stable isotope-labeled internal standard is used to construct a calibration curve and quantify the concentration of Trastuzumab in the unknown samples.
Visualizations
Signaling Pathways and Logical Relationships
As FTISADTSK is primarily an analytical tool with no known intrinsic biological activity, there are no associated signaling pathways to depict. The following diagrams illustrate the key experimental workflows involving this peptide.
Conclusion
This compound is an indispensable tool for the bioanalytical quantification of Trastuzumab. Its well-defined structure and physicochemical properties make it an ideal internal standard for mass spectrometry-based assays. The methodologies outlined in this guide provide a framework for the synthesis and application of this peptide in preclinical and clinical research, facilitating accurate and reproducible measurement of Trastuzumab concentrations in biological systems.
References
The Function of FTISADTSK Peptide in Trastuzumab Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the FTISADTSK peptide in the context of Trastuzumab research. Contrary to a common misconception, FTISADTSK is not a therapeutic or functional peptide that interacts with the HER2 receptor or modulates its signaling pathways. Instead, its primary and critical function is analytical, serving as a stable signature peptide for the accurate quantification of Trastuzumab in biological samples.
FTISADTSK: A Signature Peptide for Bioanalysis
FTISADTSK is an endogenous, stable peptide fragment derived from the Trastuzumab antibody.[1][2] In the field of pharmacokinetics and therapeutic drug monitoring, particularly for monoclonal antibodies like Trastuzumab, it is essential to accurately measure the concentration of the drug in patient samples such as plasma. This is often achieved through mass spectrometry-based methods.
The core principle involves the enzymatic digestion of the large Trastuzumab antibody into smaller, more manageable peptide fragments. Among these fragments, certain peptides are selected as "signature peptides" for quantification based on their stability, uniqueness to the parent antibody, and good ionization efficiency in the mass spectrometer. FTISADTSK has been identified as such a signature peptide for Trastuzumab.
The most common analytical technique where FTISADTSK is employed is Selected Reaction Monitoring (SRM) , a highly sensitive and specific mass spectrometry method. In an SRM experiment, the mass spectrometer is programmed to first select the precursor ion corresponding to the FTISADTSK peptide and then fragment it, monitoring for specific product ions. This high specificity allows for the precise quantification of Trastuzumab even in complex biological matrices.
Experimental Workflow for Trastuzumab Quantification using FTISADTSK
The following diagram illustrates a typical experimental workflow for quantifying Trastuzumab using FTISADTSK as a signature peptide.
The Broader Context: Functional Peptides in HER2-Targeted Research
While FTISADTSK serves an analytical purpose, the field of Trastuzumab and HER2 research is rich with the development and investigation of functional peptides. These peptides are designed to mimic, block, or otherwise interact with the HER2 receptor and its associated pathways. They represent a promising avenue for cancer diagnostics and therapeutics, offering advantages such as smaller size, better tissue penetration, and ease of synthesis compared to monoclonal antibodies.[3]
These functional peptides can be broadly categorized as:
-
HER2-Targeting Peptides for Imaging and Drug Delivery: These peptides are designed to bind with high affinity and specificity to the extracellular domain of HER2. They can be conjugated to imaging agents (e.g., radioisotopes) for cancer diagnosis or to cytotoxic drugs for targeted therapy.[4][5][6]
-
Mimotopes for Vaccine Development: Mimotopes are peptides that mimic the epitope on HER2 that Trastuzumab binds to. The goal is to use these peptides as vaccines to elicit an immune response in the patient, generating antibodies that, like Trastuzumab, can inhibit HER2 function.[7][8]
-
Peptides to Overcome Trastuzumab Resistance: Researchers are exploring peptides that can interfere with the mechanisms of Trastuzumab resistance, such as by disrupting HER2 dimerization with other receptors or by targeting downstream signaling molecules.[9][10]
Quantitative Data for Selected HER2-Targeting Peptides
The following table summarizes the binding affinities of several experimentally functional peptides that target the HER2 receptor, as found in the literature. It is important to note that this data is not for FTISADTSK, which does not bind to HER2 in a functional context.
| Peptide Name | Sequence | Binding Affinity (Kd) | Method | Reference Cell Line(s) |
| P51 | Not Specified | 18.6 nM | SPRi | SKBR3 |
| KCCYSL | KCCYSL | Not Specified (High Affinity) | Phage Display | Not Specified |
| pep27 | Not Specified | 346 nM | SPRi | SKBR3 |
| pep27-24M | Not Specified | 293 nM | SPRi | SKBR3 |
| 99mTc-CGGG-LTVSPWY | LTVSPWY | 4.3 ± 0.8 nM | Saturation Assay | SKOV-3 |
| 99mTc-CSSS-LTVSPWY | LTVSPWY | 33.9 ± 9.7 nM | Saturation Assay | SKOV-3 |
| AHNP | FCGDFYACYMDV | 300 nM | SPR | Recombinant HER2 |
Data sourced from multiple research publications.[3][4][5][6]
Trastuzumab's Mechanism of Action and Associated Signaling Pathways
To understand the context in which functional HER2-targeting peptides operate, it is crucial to understand Trastuzumab's mechanism of action and the signaling pathways it disrupts. Trastuzumab binds to the extracellular domain IV of the HER2 receptor. This binding is thought to inhibit tumor growth through several mechanisms:
-
Inhibition of HER2 Shedding: Prevents the cleavage of the HER2 extracellular domain, which would otherwise lead to a constitutively active p95HER2 fragment.
-
Disruption of Downstream Signaling: Inhibits the activation of the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell proliferation, survival, and angiogenesis.
-
Induction of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Trastuzumab can be recognized by immune cells (like natural killer cells), leading to the targeted killing of the tumor cell.
The following diagram illustrates the simplified HER2 signaling pathway and the points of inhibition by Trastuzumab.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Based Imaging Agents for HER2 Imaging in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Structure-based Design of Peptides with High Affinity and Specificity to HER2 Positive Tumors [thno.org]
- 7. Generation of Peptide mimics of the epitope recognized by trastuzumab on the oncogenic protein Her-2/neu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel peptide isolated from a phage display peptide library with trastuzumab can mimic antigen epitope of HER-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Effects of Peptide Therapeutic and Peptide Vaccine Antibody Co-targeting HER-1 and HER-2 in Esophageal Cancer (EC) and HER-1 and IGF-1R in Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Anti-Tumor Effects of Peptide Therapeutic and Peptide Vaccine Antibody Co-targeting HER-1 and HER-2 in Esophageal Cancer (EC) and HER-1 and IGF-1R in Triple-Negative Breast Cancer (TNBC) | Semantic Scholar [semanticscholar.org]
The FTISADTSK Peptide: A Technical Guide for Researchers
An In-depth Analysis of a Key Surrogate Peptide for Trastuzumab Quantification and its Clinical Significance
This technical guide provides a comprehensive overview of the FTISADTSK peptide, a critical tool for researchers, scientists, and drug development professionals working with the monoclonal antibody Trastuzumab. This document details the peptide's molecular characteristics, its role as a surrogate for Trastuzumab quantification, the associated signaling pathways of the parent molecule, and detailed experimental protocols.
Introduction to the FTISADTSK Peptide
The FTISADTSK peptide is a nonapeptide with the amino acid sequence Phenylalanine-Threonine-Isoleucine-Serine-Alanine-Aspartic acid-Threonine-Serine-Lysine. It is an endogenous, stable signature peptide derived from the complementarity-determining region (CDR) of the heavy chain of Trastuzumab (Herceptin®), a humanized monoclonal antibody that targets the Human Epidermal growth factor Receptor 2 (HER2). Due to its unique and stable nature, FTISADTSK serves as a reliable surrogate for the quantification of Trastuzumab in biological matrices through selected reaction monitoring (SRM) and other mass spectrometry-based techniques.[1][2]
Molecular and Quantitative Data
The accurate quantification of Trastuzumab is crucial for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. The FTISADTSK peptide is a key component in these assays.
| Property | Value | Source |
| Amino Acid Sequence | FTISADTSK | [1] |
| Molecular Formula | C42H68N10O16 | MedChemExpress |
| Molecular Weight (MW) | 969.05 g/mol | MedChemExpress |
| Molecular Weight (Acetate form) | 1029.10 g/mol | MedChemExpress |
| Quantification Range (Trastuzumab) | 0.200–200 μg mL−1 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.2 μg mL−1 | [2] |
Biological Significance and Associated Signaling Pathways
The FTISADTSK peptide itself does not possess any known intrinsic biological activity. Its significance is derived from its origin as a fragment of Trastuzumab. The therapeutic effects of Trastuzumab are mediated through its binding to the HER2 receptor, which in turn modulates key cellular signaling pathways implicated in cancer cell proliferation and survival.
Trastuzumab's binding to the extracellular domain of HER2 inhibits the downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways .[3][4][5][6] This inhibition leads to cell cycle arrest and a reduction in tumor cell proliferation.[3][7] Furthermore, Trastuzumab is thought to induce antibody-dependent cell-mediated cytotoxicity (ADCC), marking HER2-overexpressing cancer cells for destruction by the immune system.[4][8]
Below is a diagram illustrating the signaling pathways affected by Trastuzumab.
Caption: Trastuzumab inhibits HER2, blocking the PI3K/Akt and MAPK signaling pathways.
Experimental Protocols: Quantification of Trastuzumab via FTISADTSK
The following is a representative workflow for the quantification of Trastuzumab in human serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with the FTISADTSK peptide as the surrogate analyte.
Caption: Workflow for Trastuzumab quantification using LC-MS/MS.
Materials and Reagents
-
Human serum
-
Trastuzumab calibrators and quality control samples
-
Stable isotope-labeled FTISADTSK (Internal Standard)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation
-
Spiking: To 50 µL of serum samples, calibrators, and quality controls, add 10 µL of the internal standard solution (stable isotope-labeled FTISADTSK).
-
Denaturation: Add 100 µL of 8 M urea to each sample and vortex to mix. Incubate at 37°C for 30 minutes.
-
Reduction: Add 20 µL of 100 mM DTT in ammonium bicarbonate buffer. Incubate at 56°C for 1 hour.
-
Alkylation: Add 20 µL of 200 mM IAM in ammonium bicarbonate buffer. Incubate at room temperature in the dark for 30 minutes.
-
Digestion: Add 50 µL of trypsin solution (1 mg/mL in ammonium bicarbonate buffer). Incubate at 37°C overnight.
-
Quenching: Stop the digestion by adding 10 µL of 10% formic acid.
Solid Phase Extraction (SPE)
-
Condition the SPE cartridges with methanol followed by water.
-
Load the digested samples onto the cartridges.
-
Wash the cartridges with a low-organic solvent wash buffer.
-
Elute the peptides with a high-organic solvent elution buffer.
-
Evaporate the eluate to dryness and reconstitute in a suitable injection solvent (e.g., 5% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a suitable run time to achieve separation of the FTISADTSK peptide from other components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native FTISADTSK peptide and its stable isotope-labeled internal standard.
-
Data Analysis and Quantification
The concentration of Trastuzumab in the unknown samples is determined by calculating the peak area ratio of the endogenous FTISADTSK peptide to its stable isotope-labeled internal standard and comparing this ratio to the calibration curve generated from the standards.
Conclusion
The FTISADTSK peptide is an indispensable tool in the bioanalysis of Trastuzumab. While it does not have a direct biological function, its role as a surrogate peptide allows for the precise and accurate quantification of this important therapeutic monoclonal antibody. Understanding the relationship between FTISADTSK, Trastuzumab, and the HER2 signaling pathway is crucial for researchers in the fields of oncology, pharmacology, and clinical diagnostics. The provided experimental workflow offers a robust starting point for the development of quantitative assays for Trastuzumab in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous quantification of co-administered trastuzumab and pertuzumab in serum based on nano-surface and molecular-orientation limited (nSMOL) proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 6. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trastuzumab - Wikipedia [en.wikipedia.org]
- 8. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
The Peptide FTISADTSK: An Uncharted Territory in Scientific Literature
Following a comprehensive search of publicly available scientific databases and literature, the peptide sequence FTISADTSK does not correspond to any known or documented signature peptide. This suggests that the peptide may be novel, part of a proprietary research and development program, or a potential typographical error in the provided sequence.
Signature peptides are specific fragments of a protein that are unique to that particular protein. They are crucial in the field of proteomics for identifying and quantifying proteins using mass spectrometry. The discovery of a novel signature peptide with significant biological function would typically be accompanied by publications detailing its origin, mechanism of action, and the experimental methodologies used in its characterization.
Given the absence of any data on FTISADTSK, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of its signaling pathways as none of this information exists in the public domain.
Researchers, scientists, and drug development professionals encountering a novel peptide sequence like FTISADTSK would typically undertake a series of investigations to ascertain its identity and function. This process would involve:
-
Sequence Verification: Double-checking the amino acid sequence for any potential errors.
-
Database Searching: Performing extensive searches against protein databases (e.g., UniProt, NCBI) to identify if the sequence is a known or predicted fragment of a larger protein.
-
Homology Analysis: Using tools like BLAST to find similar peptide sequences that might provide clues to its potential origin and function.
-
De Novo Sequencing: If the peptide was identified through mass spectrometry, re-analyzing the spectral data to confirm the sequence.
-
Synthesis and Characterization: Chemically synthesizing the peptide to study its biological activity through in vitro and in vivo assays.
Should FTISADTSK be a valid and novel discovery, the originating research team would be responsible for publishing their findings, at which point a technical guide on its discovery and significance could be compiled. Until such information is made public, the scientific community remains unaware of any properties or applications of this specific peptide.
A Technical Guide to the Bioanalytical Mechanism of Action of FTISADTSK Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTISADTSK acetate is the acetate salt of the peptide with the sequence Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys. This peptide is not a therapeutic agent itself but serves a critical role in the bioanalysis of the monoclonal antibody, Trastuzumab (Herceptin®). Trastuzumab is a cornerstone therapy for human epidermal growth factor receptor 2 (HER2)-positive breast and gastric cancers. The accurate quantification of Trastuzumab in patient samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal treatment outcomes. FTISADTSK is an endogenous, stable signature peptide derived from the heavy chain of Trastuzumab, which is utilized for precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide provides an in-depth overview of the mechanism of action of this compound in the context of Trastuzumab bioanalysis, the relevant signaling pathways of the parent drug, and detailed experimental protocols.
The Role of this compound in Bioanalysis
The "mechanism of action" of this compound is its function as a surrogate analyte for the quantification of Trastuzumab. Due to the complexity and large size of monoclonal antibodies, direct quantification by mass spectrometry is challenging. A widely adopted and robust alternative is the "surrogate peptide" approach.[3] In this method, the therapeutic protein is enzymatically digested into smaller, more manageable peptides. A specific peptide that is unique to the target protein and possesses favorable analytical characteristics (e.g., stability, ionization efficiency) is selected as the "signature peptide".[3][4] FTISADTSK is a signature peptide for Trastuzumab, and its concentration, as measured by LC-MS/MS, is directly proportional to the concentration of Trastuzumab in the original biological sample.[1][2][5]
The bioanalytical workflow establishes a clear relationship between the therapeutic drug and its surrogate peptide.
References
- 1. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges and Insights in Absolute Quantification of Recombinant Therapeutic Antibodies by Mass Spectrometry: An Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Role and Bioanalytical Application of the FTISADTSK Fragment
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the in vivo role of the FTISADTSK fragment as a signature peptide for the monoclonal antibody Trastuzumab, detailing its application in pharmacokinetic analysis through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Executive Summary
The peptide fragment with the amino acid sequence Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys (FTISADTSK) is a crucial bioanalytical tool rather than a biologically active signaling molecule. Its primary in vivo role is as a stable, unique, and quantifiable surrogate for the therapeutic monoclonal antibody, Trastuzumab. Following administration, Trastuzumab is metabolized, and through controlled in vitro proteolytic digestion of biological samples, the FTISADTSK peptide is generated from the antibody's heavy chain. Its unique sequence and stability make it an ideal signature peptide for accurately quantifying Trastuzumab concentrations in plasma and serum, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy and safety. This guide provides a comprehensive overview of the rationale for its use, detailed experimental protocols for its quantification, and performance data from various validated assays.
The Biological Origin and Role of FTISADTSK in vivo
The FTISADTSK peptide is not a naturally occurring, endogenous fragment with an independent biological function. Instead, it is a signature peptide derived from the constant region (Fc) of the heavy chain of Trastuzumab, a recombinant humanized monoclonal antibody that targets the Human Epidermal growth factor Receptor 2 (HER2).[1][2]
In vivo, Trastuzumab undergoes metabolism, breaking down into smaller peptides and amino acids.[3] The FTISADTSK fragment itself is not known to be a major circulating metabolite. Its significance arises from its generation in vitro from the parent drug during sample analysis. To quantify Trastuzumab in a biological matrix, the antibody is first isolated and then subjected to enzymatic digestion, typically with trypsin. Trypsin cleaves the protein at specific sites, reproducibly generating a set of peptides.[4][5]
The FTISADTSK peptide is chosen as a surrogate for Trastuzumab quantification for several key reasons:
-
Uniqueness: Its amino acid sequence is specific to Trastuzumab and does not appear in other endogenous human proteins, ensuring that its detection is highly selective for the drug.[6]
-
Stability: The peptide is stable during the sample preparation process and shows good ionization efficiency in the mass spectrometer.[7][8]
-
Reproducibility: It is consistently and reliably produced during tryptic digestion, allowing for precise and accurate quantification of the parent antibody.[9]
Therefore, the "biological role" of FTISADTSK in vivo is fundamentally that of a stable structural component of Trastuzumab. This stability allows it to serve as a reliable marker for the presence and concentration of the therapeutic antibody in patient samples.
Quantitative Data for Trastuzumab Assays Using FTISADTSK
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays using FTISADTSK as a surrogate peptide have been extensively validated. The data below summarizes the performance of several such assays, demonstrating their suitability for clinical and preclinical research.
| Parameter | Method 1[10] | Method 2[11] | Method 3[9] | Method 4[6] |
| Matrix | Cynomolgus Monkey Serum | Human Serum | Human Serum | Mouse Plasma |
| Linearity Range (µg/mL) | 2.0 - 400 | 0.250 - 250 | 5 - 500 | 0.005 - 2.0 |
| Lower Limit of Quantification (LLOQ) | 2.0 µg/mL | 0.250 µg/mL | 5 µg/mL | 5 ng/mL |
| Intra-assay Precision (%CV) | ≤ 8.9% | Not Reported | Not Reported | Not Reported |
| Inter-assay Precision (%CV) | ≤ 7.4% (≤15.1% at LLOQ) | Not Reported | Not Reported | Not Reported |
| Accuracy (%Dev or %RE) | within ±13.1% | Not Reported | Good Accuracy Reported | Excellent Accuracy Reported |
| Internal Standard | Infliximab Digest | SILuMab | Labeled FTISADTSK & IYPTNGYTR | Not specified |
CV: Coefficient of Variation; Dev: Deviation from nominal concentration; RE: Relative Error; SILuMab: Stable Isotope-Labeled universal monoclonal antibody.
Experimental Protocols
The quantification of Trastuzumab via its FTISADTSK signature peptide involves a multi-step workflow. Below is a detailed, generalized protocol synthesized from common methodologies.[4][6][11][12][13]
Immunoaffinity Capture of Trastuzumab from Plasma/Serum
This step isolates Trastuzumab from the complex biological matrix, reducing interference and improving sensitivity.
-
Bead Preparation: Streptavidin-coated magnetic beads are washed with a suitable buffer (e.g., PBS).
-
Antibody Conjugation: Biotinylated anti-human IgG (or anti-human Fc) antibody is incubated with the magnetic beads to allow conjugation.
-
Sample Incubation: Patient plasma or serum samples, spiked with a stable isotope-labeled (SIL) internal standard protein (e.g., SILuMab), are added to the conjugated beads and incubated to allow the capture of Trastuzumab.[11][12]
-
Washing: The beads are washed multiple times with buffer (e.g., PBS and ammonium bicarbonate) to remove non-specifically bound proteins and other matrix components.[12]
-
Elution: The captured Trastuzumab is eluted from the beads using a low-pH buffer, such as 0.1% trifluoroacetic acid (TFA).[6][13]
In-solution Tryptic Digestion
This step denatures the antibody and enzymatically cleaves it to generate the FTISADTSK peptide.
-
Neutralization: The acidic eluate from the previous step is neutralized with a high-pH buffer, typically 1 M ammonium bicarbonate.[6][13]
-
Denaturation (Optional but recommended): A denaturing agent like 6 M guanidine HCl can be added to unfold the protein.[4]
-
Reduction: Disulfide bonds in the antibody are reduced by adding dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 60°C).[4][6]
-
Alkylation: The reduced cysteine residues are alkylated by adding iodoacetamide (IAM) and incubating in the dark at room temperature to prevent the disulfide bonds from reforming.[4][11]
-
Trypsin Digestion: Sequencing-grade trypsin is added to the sample at an optimized enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w) and incubated, often overnight, at 37°C.[4][6][14]
-
Quenching: The digestion reaction is stopped by acidification, typically by adding formic acid.[4]
Sample Clean-up and LC-MS/MS Analysis
The final steps prepare the peptide digest for injection and quantify the target peptide.
-
Solid-Phase Extraction (SPE): The peptide digest is cleaned and concentrated using an SPE cartridge (e.g., HLB) to remove salts and other interfering substances. Peptides are eluted with a high-organic solvent mixture.[4]
-
Reconstitution: The eluted sample is dried down and reconstituted in a mobile phase-compatible solution (e.g., 0.1% formic acid in water/acetonitrile).[4]
-
LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system.
-
Chromatography: The peptides are separated on a C18 reverse-phase column using a water/acetonitrile gradient containing formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native FTISADTSK peptide and its stable isotope-labeled internal standard are monitored to ensure specificity and accurate quantification.[6][9]
-
Visualizations: Workflows and Concepts
Diagram: Trastuzumab Signature Peptide Concept
Caption: Generation of the FTISADTSK signature peptide from Trastuzumab for quantification.
Diagram: Bioanalytical Workflow for Trastuzumab Quantification
Caption: Step-by-step workflow for quantifying Trastuzumab using a signature peptide approach.
References
- 1. Rapid and multi-level characterization of trastuzumab using sheathless capillary electrophoresis-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: Trastuzumab [genome.jp]
- 3. Trastuzumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics | MDPI [mdpi.com]
- 10. Method development and validation of LC-MS/MS-based assay for the simultaneous quantitation of trastuzumab and pertuzumab in cynomolgus monkey serum and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. lcms.cz [lcms.cz]
- 14. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to Trastuzumab Biotransformation and FTISADTSK Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotransformation of trastuzumab, a humanized monoclonal antibody targeting HER2, and the analytical formation of its signature peptide, FTISADTSK. This document delves into the chemical modifications trastuzumab undergoes in vivo, presents quantitative data on these transformations, details the experimental protocols for their characterization, and illustrates the key signaling pathways involved in its mechanism of action.
Introduction to Trastuzumab and its Biotransformation
Trastuzumab is a cornerstone in the treatment of HER2-positive breast and gastric cancers.[1][2] As a therapeutic protein, it is subject to various enzymatic and non-enzymatic modifications in vivo, a process known as biotransformation. These modifications can impact the antibody's structure, stability, efficacy, and safety.[3] The primary biotransformations observed for trastuzumab include deamidation, oxidation, and alterations to its glycosylation profile. Understanding these changes is critical for optimizing drug development, ensuring product quality, and predicting clinical outcomes.
It is important to note that the peptide FTISADTSK is not a direct product of in vivo biotransformation. Instead, it is a stable signature peptide generated through tryptic digestion of the trastuzumab heavy chain during analytical procedures, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the purpose of quantification and characterization.[4]
Quantitative Analysis of Trastuzumab Biotransformation
Several studies have quantified the extent of trastuzumab biotransformation, particularly deamidation, in both in vitro and in vivo settings. Deamidation, the conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid (Asp) or glutamic acid (Glu), respectively, can alter the charge and conformation of the antibody, potentially affecting its binding affinity and biological activity.[5][6]
The following tables summarize key quantitative findings from the literature.
Table 1: In Vivo Deamidation of Trastuzumab in Patient Samples
| Modification Site | Percentage of Deamidation | Patient Population | Analytical Method | Reference |
| Light Chain Asn-30 | Up to 49% | Breast Cancer Patients | LC-MS Peptide Mapping | [7] |
| Heavy Chain Asn-55 | Up to 8% | Breast Cancer Patients | LC-MS Peptide Mapping | [7] |
| Heavy Chain Asp-102 (Isomerization) | Up to 18% | Breast Cancer Patients | LC-MS Peptide Mapping | [7] |
| Complementarity Determining Region (CDR) | Up to 25% | Breast Cancer Patients | LC-MS/MS | [4][8] |
| Complementarity Determining Region (CDR) | Up to 47% | Breast Cancer Patients | LC-MS/MS | [5][6] |
Table 2: In Vitro Deamidation of Trastuzumab under Physiological Conditions (37°C)
| Incubation Conditions | Modification Site | Percentage of Deamidation | Duration | Analytical Method | Reference |
| Phosphate Buffered Saline (PBS) | Light Chain Asn-30 | 45% | 12 days | LC-MS Peptide Mapping | [7] |
| Mouse Serum | Light Chain Asn-30 | 66% | 12 days | LC-MS Peptide Mapping | [7] |
| Plasma (pH 8) | Complementarity Determining Region (CDR) | Up to 37% | 56 days | LC-MS/MS | [4][8] |
| In Complex with HER2 | Light Chain Asn-30 | ~8% | 4 weeks | Peptide Mapping | [9][10] |
| Free Antibody | Light Chain Asn-30 | Up to 85% | 4 weeks | Peptide Mapping | [9][10] |
Experimental Protocols
The characterization of trastuzumab biotransformation relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Affinity Capture of Trastuzumab from Plasma for Mass Spectrometry Analysis
This protocol describes the enrichment of trastuzumab from a complex biological matrix like plasma, a crucial first step for subsequent analysis.
Materials:
-
Plasma samples from patients treated with trastuzumab
-
Affimer- or Protein A/G-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the magnetic beads in binding/wash buffer.
-
Incubation: Add an appropriate volume of plasma sample to the prepared beads. Incubate with gentle mixing to allow for the binding of trastuzumab to the affinity matrix.
-
Washing: Place the tube on a magnetic rack to pellet the beads. Discard the supernatant and wash the beads multiple times with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in elution buffer to release the bound trastuzumab.
-
Neutralization: Immediately neutralize the eluate by adding neutralization buffer to prevent acid-induced aggregation or degradation.
-
Sample Preparation for MS: The enriched trastuzumab sample is now ready for downstream processing, such as tryptic digestion for peptide mapping.
Peptide Mapping of Trastuzumab using LC-MS/MS
This protocol outlines the steps for digesting trastuzumab into smaller peptides and analyzing them by LC-MS/MS to identify and quantify post-translational modifications.
Materials:
-
Enriched trastuzumab sample
-
Denaturation Buffer (e.g., 6 M Guanidine-HCl)
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Alkylating Agent (e.g., Iodoacetamide - IAM)
-
Trypsin (mass spectrometry grade)
-
Quenching Solution (e.g., 10% Trifluoroacetic acid - TFA)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system)
-
C18 reverse-phase column
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the trastuzumab sample in denaturation buffer.
-
Add DTT and incubate to reduce the disulfide bonds.
-
Add IAM and incubate in the dark to alkylate the free sulfhydryl groups, preventing disulfide bond reformation.
-
Quench the reaction with excess DTT.
-
-
Tryptic Digestion:
-
Dilute the sample to reduce the concentration of the denaturant.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:25).
-
Incubate overnight at 37°C.
-
Quench the digestion by adding TFA.[11]
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).[12]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against the known amino acid sequence of trastuzumab to identify peptides and localize any modifications.
-
Quantify the relative abundance of modified peptides by comparing their peak areas to the unmodified counterparts.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by trastuzumab and a typical experimental workflow for its biotransformation analysis.
Caption: Trastuzumab's dual mechanism of action.
Caption: Experimental workflow for trastuzumab biotransformation analysis.
Impact of Biotransformation on Trastuzumab Function
Chemical modifications to trastuzumab, particularly within the complementarity-determining regions (CDRs), can have significant functional consequences. Deamidation of asparagine residues in the CDRs has been shown to reduce the binding affinity of trastuzumab to its target, the HER2 receptor.[5][6] This loss of binding can, in turn, diminish the antibody's ability to inhibit downstream signaling pathways and mediate antibody-dependent cell-mediated cytotoxicity (ADCC), potentially leading to reduced therapeutic efficacy.[5][13] Studies have shown a correlation between the degree of deamidation and a loss of pharmacological activity in cell-based assays.[5]
Conclusion
The biotransformation of trastuzumab is a critical aspect to consider throughout its lifecycle, from development to clinical application. Deamidation and oxidation are key modifications that can occur in vivo, with the potential to impact the drug's efficacy. The signature peptide FTISADTSK, while not a direct biotransformation product, is an essential tool for the analytical characterization of trastuzumab. Robust analytical workflows, centered around affinity capture and mass spectrometry, are indispensable for monitoring these modifications. A thorough understanding of trastuzumab's biotransformation and its impact on the HER2 signaling pathway is vital for the development of next-generation biologics and for optimizing treatment strategies for patients with HER2-positive cancers.
References
- 1. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. research.rug.nl [research.rug.nl]
- 5. Analytical and pharmacological consequences of the in vivo deamidation of trastuzumab and pertuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab [frontiersin.org]
- 11. agilent.com [agilent.com]
- 12. Enrichment and Liquid Chromatography–Mass Spectrometry Analysis of Trastuzumab and Pertuzumab Using Affimer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
FTISADTSK acetate solubility in different laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Physicochemical Properties
FTISADTSK acetate is an endogenous, stable signature peptide from Trastuzumab, often monitored by selected reaction monitoring (SRM) in mass spectrometry-based bioanalytical assays.[1][3][4][5] As with any peptide, its solubility is a critical factor for accurate quantification and successful experimental outcomes. The solubility is dictated by its amino acid composition, length, net charge, and the nature of the solvent.[6][7]
The acetate counter-ion is a common and preferred choice for peptides intended for biological applications due to its low toxicity compared to alternatives like trifluoroacetate (TFA).[8][9]
FTISADTSK Peptide Sequence Analysis:
-
Sequence: Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys
-
Amino Acid Composition:
-
Hydrophobic residues (3): Phenylalanine (F), Isoleucine (I), Alanine (A)
-
Polar, uncharged residues (4): Threonine (T), Serine (S)
-
Acidic residues (1): Aspartic Acid (D)
-
Basic residues (1): Lysine (K)
-
-
Net Charge Calculation (at neutral pH ~7.0):
-
Aspartic Acid (D): -1
-
Lysine (K): +1
-
N-terminal amino group (-NH2): +1
-
C-terminal carboxyl group (-COOH): -1
-
Calculated Net Charge: 0
-
The peptide has a net charge of zero at neutral pH, making it a neutral peptide. A peptide's solubility is often lowest at its isoelectric point (pI), the pH at which it has no net charge.[6] Therefore, FTISADTSK is predicted to have minimal solubility in neutral aqueous solutions. To improve solubility, it is recommended to work at a pH away from its pI.
Predicted Solubility in Laboratory Solvents
Based on the sequence analysis, the following starting points are recommended for solubilizing this compound.
-
Aqueous Solutions (Water, Buffers):
-
Neutral pH (e.g., PBS pH 7.4): Solubility is expected to be low.
-
Acidic Buffers (pH < 6.0): At a lower pH, the acidic residue (Aspartic Acid) will be protonated (neutral), while the basic residue (Lysine) and the N-terminus remain protonated (positive). This will result in a net positive charge, which should increase solubility. A solution of 10% acetic acid is a good starting point.[10][11]
-
Basic Buffers (pH > 8.0): At a higher pH, the basic residue (Lysine) and N-terminus will be deprotonated (neutral), while the acidic residue (Aspartic Acid) and C-terminus remain deprotonated (negative). This will result in a net negative charge, which should also enhance solubility. A solution of 0.1M ammonium bicarbonate can be tested.
-
-
Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): Peptides with hydrophobic characteristics often show good solubility in DMSO.[12][13] It is a highly effective "super solvent" and is miscible with water, making it suitable for preparing stock solutions that can be further diluted into aqueous buffers.[3]
-
Dimethylformamide (DMF) & Acetonitrile (ACN): These are also effective organic solvents for dissolving neutral or hydrophobic peptides and can be used as alternatives to DMSO.[13][14]
-
Alcohols (Methanol, Ethanol, Isopropanol): These may be used, particularly for neutral peptides, but their effectiveness can vary.[15][16]
-
Recommended Strategy: For highly hydrophobic or neutral peptides, the recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO, and then slowly add the aqueous buffer of choice to reach the desired final concentration.[13]
Data Presentation: Solubility Record
It is crucial for researchers to experimentally determine and record the solubility of this compound for their specific laboratory conditions. The following table provides a structured format for documenting these findings.
| Solvent System | Temperature (°C) | Max. Concentration Achieved (mg/mL) | Observations (e.g., Clear, Cloudy, Precipitate) |
| Deionized Water | 25 | ||
| PBS, pH 7.4 | 25 | ||
| 10% Acetic Acid | 25 | ||
| 0.1 M Ammonium Bicarbonate | 25 | ||
| DMSO | 25 | ||
| DMF | 25 | ||
| Acetonitrile | 25 | ||
| Ethanol | 25 |
Experimental Protocol for Solubility Assessment
This general protocol provides a systematic approach to determining the solubility of a peptide like this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
A range of solvents to be tested (e.g., PBS pH 7.4, 10% acetic acid, DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom of the tube.[10] Allow the vial to equilibrate to room temperature.
-
Initial Test: Weigh out a small, precise amount of the peptide (e.g., 1 mg) into a clean microcentrifuge tube. This avoids risking the entire sample on a single solvent.[10][13]
-
Solvent Addition:
-
Begin with the mildest solvent predicted to work. Based on the peptide's neutral charge, starting with a slightly acidic or basic buffer is advisable over neutral water.
-
Add a calculated volume of the chosen solvent to achieve a target concentration (e.g., 100 µL for a 10 mg/mL solution).
-
-
Dissolution Assistance:
-
Vortexing: Gently vortex the tube for 10-20 seconds.
-
Sonication: If the peptide does not dissolve, place the tube in a bath sonicator for a few minutes. Sonication helps break up aggregates and can significantly improve dissolution.[12]
-
Warming: Gentle warming (to <40°C) can also be attempted, but must be done with caution to avoid peptide degradation.[13][15]
-
-
Observation: After each step, visually inspect the solution. A fully dissolved peptide will result in a clear, particle-free solution. If the solution is cloudy or contains visible particulates, the peptide is not fully dissolved at that concentration.
-
Incremental Dilution: If the peptide does not dissolve at the target concentration, add more solvent in measured increments, recalculating the concentration at each step until full dissolution is achieved. This will determine the maximum solubility in that solvent.
-
Organic Solvent Protocol: If the peptide is insoluble in aqueous solutions, use a new 1 mg aliquot. Add a minimal volume of DMSO (e.g., 20-50 µL) and ensure it fully dissolves. Then, slowly add the desired aqueous buffer dropwise while vortexing, observing for any precipitation.[14]
-
Documentation: Carefully record the final concentration and observations for each solvent tested in a table, as shown in Section 3.
-
Stock Solution Preparation and Storage: Once a suitable solvent is identified, prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
Visualizations
The following diagrams illustrate key concepts and workflows related to peptide solubility.
Caption: A workflow for selecting an initial solvent for this compound.
Caption: Key factors influencing the solubility of peptides like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. reta-peptide.com [reta-peptide.com]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. biobasic.com [biobasic.com]
- 12. jpt.com [jpt.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. genscript.com [genscript.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. bachem.com [bachem.com]
FTISADTSK Peptide: A Technical Guide for Trastuzumab Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab (Herceptin®) is a humanized monoclonal antibody that has revolutionized the treatment of Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast and gastric cancers.[1] By targeting the HER2 receptor, Trastuzumab inhibits the proliferation of tumor cells and has significantly improved patient outcomes.[2][3] Given the variability in patient response and drug metabolism, Therapeutic Drug Monitoring (TDM) is emerging as a critical tool for personalizing Trastuzumab therapy. This involves measuring the concentration of the drug in a patient's system to ensure it remains within the therapeutic window.
A highly specific and quantitative method for TDM is the use of mass spectrometry to monitor a "signature peptide" derived from the therapeutic antibody itself. The peptide FTISADTSK has been identified as a stable, endogenous signature peptide from Trastuzumab, making it an ideal biomarker for accurately quantifying the concentration of the drug in biological samples.[4][5] This technical guide provides an in-depth overview of the FTISADTSK peptide as a biomarker, including the underlying biological pathways, detailed experimental protocols for its quantification, and a summary of its performance characteristics.
The Biology of HER2 and Trastuzumab's Mechanism of Action
HER2 is a member of the epidermal growth factor receptor (EGFR/ErbB) family of transmembrane receptor tyrosine kinases.[6][7] In 20-30% of invasive breast cancers, the HER2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[6][8] Unlike other family members, HER2 has no known direct ligand. Instead, it is the preferred dimerization partner for other ErbB receptors, forming potent heterodimers (especially with HER3) that activate downstream signaling pathways.[9][10][11] This activation triggers critical cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways, which drive cell proliferation, survival, and invasion.[11][12]
Trastuzumab exerts its anti-tumor effects through several mechanisms:
-
Receptor Blockade : It binds to the extracellular domain of the HER2 receptor, blocking its ability to dimerize with other HER receptors and thereby inhibiting downstream signaling.[8]
-
Receptor Downregulation : It accelerates the endocytosis and degradation of the HER2 receptor.[8]
-
Immune-Mediated Cytotoxicity : As an IgG1 antibody, Trastuzumab can engage immune cells, such as natural killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC) against HER2-overexpressing tumor cells.[8][13]
Below is a diagram illustrating the HER2 signaling pathway and the inhibitory action of Trastuzumab.
References
- 1. mdpi.com [mdpi.com]
- 2. Trastuzumab: mechanism of action, resistance and future perspectives in HER2-overexpressing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Biomarkers Associated with Prognosis and Trastuzumab Response in HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Peptides Targeting HER2-Positive Breast Cancer Cells and Applications in Tumor Imaging and Delivery of Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HER2 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of FTISADTSK Acetate using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of FTISADTSK acetate, a signature peptide of the therapeutic monoclonal antibody, Trastuzumab. The method utilizes Selected Reaction Monitoring (SRM) for sensitive and specific quantification of FTISADTSK in a biological matrix. This document provides a detailed experimental protocol, representative quantitative data, and a workflow for the analysis. Additionally, the signaling pathway of Trastuzumab is illustrated to provide context for the clinical relevance of monitoring this signature peptide.
Introduction
Trastuzumab is a humanized monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a key driver in certain types of aggressive breast and stomach cancers. Trastuzumab binds to the extracellular domain of HER2, thereby inhibiting its downstream signaling pathways, which are crucial for cell proliferation and survival.[1][2][3][4] One of the primary mechanisms of action is the disruption of HER2 dimerization and the subsequent inhibition of the PI3K/Akt and MAPK signaling cascades.[3][5] Furthermore, Trastuzumab can induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1][4]
The quantitative analysis of therapeutic antibodies like Trastuzumab in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. A common approach for the quantification of proteins by LC-MS/MS is the "surrogate peptide" method, where the protein is enzymatically digested, and a unique "signature" peptide is quantified as a surrogate for the intact protein. FTISADTSK has been identified as a stable and unique signature peptide for Trastuzumab.[6] This application note provides a comprehensive experimental protocol for the quantification of this compound using LC-MS/MS with SRM.
Experimental Protocol
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of FTISADTSK).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (see section 2 for composition).
LC-MS/MS Method
Liquid Chromatography:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Gradient:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 40 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Selected Reaction Monitoring (SRM) Transitions:
The following are predicted precursor and product ions for FTISADTSK (MW: 969.05 Da). Optimal transitions and collision energies should be determined empirically.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 485.5 (M+2H)²⁺ | y₇ (786.4) | Precursor to y₇ fragment |
| 485.5 (M+2H)²⁺ | y₆ (685.3) | Precursor to y₆ fragment |
| 485.5 (M+2H)²⁺ | b₂ (265.1) | Precursor to b₂ fragment |
| 970.1 (M+H)⁺ | y₇ (786.4) | Precursor to y₇ fragment |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data
The following table summarizes representative performance characteristics for the LC-MS/MS analysis of a therapeutic antibody signature peptide, which can be expected for the analysis of FTISADTSK.
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Trastuzumab Signaling Pathway
Caption: Simplified Trastuzumab signaling pathway.
References
- 1. skyline.ms [skyline.ms]
- 2. LC-MS/MS strategies for therapeutic antibodies and investigation into the quantitative impact of antidrug-antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Toward Sensitive and Accurate Analysis of Antibody Biotherapeutics by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skyline.ms [skyline.ms]
Using FTISADTSK Acetate as a Standard in SRM Assays for Trastuzumab Quantification
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
FTISADTSK (Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys) is a unique and stable signature peptide derived from the complementarity-determining region (CDR) of the therapeutic monoclonal antibody, Trastuzumab (Herceptin®).[1][2][3] As such, it serves as a critical surrogate for the quantification of Trastuzumab in complex biological matrices like human serum and plasma. Selected Reaction Monitoring (SRM), a highly sensitive and specific targeted mass spectrometry technique, is the method of choice for this application.[1][2] This document provides detailed application notes and protocols for the use of FTISADTSK acetate as a standard in SRM assays, intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Accurate quantification of therapeutic antibodies is paramount for establishing their pharmacokinetic profiles, ensuring optimal dosing, and monitoring patient response. SRM assays utilizing a signature peptide standard like FTISADTSK offer a robust and reproducible alternative to traditional ligand-binding assays, which can be susceptible to interferences.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance of SRM assays for Trastuzumab using the FTISADTSK signature peptide. These values are representative and may vary based on the specific instrumentation, sample preparation, and analytical conditions used.
Table 1: Linearity and Sensitivity of Trastuzumab Quantification
| Parameter | Reported Value | Matrix | Reference |
| Linearity Range | 5 - 500 µg/mL | Human Serum | [4][5] |
| 0.5 - 250 µg/mL | Human Serum | [6] | |
| 0.02 - 200 µg/mL | Human Serum | [7] | |
| Lower Limit of Quantification (LLOQ) | 5 nM (0.75 µg/mL) | Human Serum | [8] |
| Limit of Detection (LOD) | 0.005 fmol/µL | Human Serum | [7] |
| Limit of Quantification (LOQ) | 0.05 fmol/µL | Human Serum | [7] |
Table 2: Precision and Accuracy of Trastuzumab Quantification
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| Low Quality Control (LQC) | < 12.7% | < 12.7% | < 8.64% | [6] |
| Medium Quality Control (MQC) | < 12.7% | < 12.7% | < 8.64% | [6] |
| High Quality Control (HQC) | < 12.7% | < 12.7% | < 8.64% | [6] |
| LLOQ-QC, LQC, MQC, HQC | 6.4% - 10.1% | - | 97.3% - 104.2% | [5] |
Table 3: Mass Spectrometric Parameters for FTISADTSK
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 485.2 (doubly charged) | [8] |
| Quantifier Transition (m/z) | 485.2 → 721.4 | [8] |
| Qualifier Transition (m/z) | 485.2 → 608.3 | [8] |
| Internal Standard (IS) | ¹³C¹⁵N-labeled FTISADTSK (*FTISADTSK) | [6] |
| IS Quantifier Transition (m/z) | 489.2 → 729.4 | [8] |
| IS Qualifier Transition (m/z) | 489.2 → 616.3 | [8] |
Experimental Protocols
This section outlines the key experimental procedures for quantifying Trastuzumab using an this compound standard in an SRM assay.
Preparation of Stock and Working Solutions
-
This compound Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Reconstitute the peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into low-binding microcentrifuge tubes and store at -80°C.
-
-
Stable Isotope-Labeled (SIL) Internal Standard Stock Solution:
-
Prepare a stock solution of the heavy isotope-labeled FTISADTSK (*FTISADTSK) in a similar manner to the unlabeled standard.
-
-
Working Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Prepare a working internal standard solution at a fixed concentration.
-
Sample Preparation from Human Serum/Plasma
-
Spiking:
-
Thaw serum/plasma samples on ice.
-
Spike the samples with the internal standard working solution.
-
For the calibration curve, spike blank serum/plasma with the FTISADTSK working standard solutions to achieve the desired concentration range.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the sample by adding a denaturing agent (e.g., RapiGest SF) and incubating at an elevated temperature (e.g., 80°C).
-
Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (DTT) and incubating.
-
Alkylate the free sulfhydryl groups by adding an alkylating agent such as iodoacetamide (IAA) and incubating in the dark.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin to the sample at an appropriate enzyme-to-protein ratio.
-
Incubate the mixture overnight at 37°C to ensure complete digestion.
-
Quench the digestion by adding an acid, such as formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by equilibration with an aqueous solution containing a low percentage of organic solvent and acid.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution containing a higher percentage of organic solvent.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Reconstitution:
-
Reconstitute the dried peptide sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) prior to LC-MS/MS analysis.
-
LC-MS/MS Analysis (SRM)
-
Liquid Chromatography (LC):
-
Use a reverse-phase HPLC or UPLC system.
-
Column: A C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of the FTISADTSK peptide from other matrix components.
-
Flow Rate: A flow rate appropriate for the column dimensions.
-
-
Mass Spectrometry (MS):
-
Use a triple quadrupole mass spectrometer capable of performing SRM.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
SRM Transitions: Monitor the transitions for both the native FTISADTSK and the labeled internal standard as listed in Table 3.
-
Collision Energy (CE): Optimize the collision energy for each transition to achieve the maximum signal intensity. The optimal CE is instrument-dependent.
-
Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak.
-
Data Analysis
-
Peak Integration:
-
Integrate the peak areas of the quantifier and qualifier transitions for both the endogenous FTISADTSK and the internal standard.
-
-
Calibration Curve:
-
Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.
-
Plot this ratio against the known concentrations of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to generate the calibration curve.
-
-
Quantification:
-
Determine the concentration of Trastuzumab in the unknown samples by interpolating the peak area ratios onto the calibration curve.
-
Mandatory Visualizations
Trastuzumab Mechanism of Action and the HER2 Signaling Pathway
Trastuzumab targets the Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases.[9] Overexpression of HER2 is a key driver in certain types of cancer, particularly breast cancer, leading to increased cell proliferation, survival, and invasion.[9] Trastuzumab exerts its anti-tumor effects through several mechanisms, including the inhibition of HER2-mediated signaling pathways.[10][11]
Caption: HER2 signaling pathway and Trastuzumab's inhibitory action.
Experimental Workflow for Trastuzumab Quantification
The following diagram illustrates the logical flow of the experimental protocol for the SRM-based quantification of Trastuzumab.
Caption: Workflow for Trastuzumab quantification by SRM.
References
- 1. HER2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamer-based sample purification for mass spectrometric quantification of trastuzumab in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Trastuzumab Using the Signature Peptide FTISADTSK
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trastuzumab (Herceptin®) is a humanized monoclonal antibody that targets the HER2 receptor and is a cornerstone therapy for HER2-positive breast and gastric cancers. Accurate quantification of Trastuzumab in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and biosimilar development. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify a signature peptide, such as FTISADTSK, offers high specificity and a wide dynamic range, overcoming some limitations of traditional ligand-binding assays.[1][2] The FTISADTSK peptide is a stable and unique surrogate peptide derived from the tryptic digestion of Trastuzumab, making it an ideal candidate for reliable quantification.[3][4]
This application note provides a detailed protocol for the quantitative analysis of Trastuzumab in plasma/serum by monitoring the FTISADTSK peptide using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of the FTISADTSK peptide derived from Trastuzumab.
Table 1: Mass Spectrometry Parameters for FTISADTSK Peptide
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 485.2 | [1] |
| Product Ion (m/z) | 721.4 | [5] |
| Alternative Product Ion (m/z) | 608.3 | [5] |
| Charge State | +2 | [6] |
| Cone Voltage (V) | 28 | [5] |
| Collision Energy (eV) | 22 | [5] |
Table 2: Performance Characteristics of Trastuzumab Quantification using FTISADTSK
| Parameter | Value | Matrix | Method | Reference |
| Linearity Range | 5 - 2,000 ng/mL | Mouse Plasma | Hybrid LBA/LC-MS | [1] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | Mouse Plasma | Hybrid LBA/LC-MS | [1][2] |
| Linearity (R²) | ≥0.99 | Plasma | Pellet Digestion LC-MS/MS | [7] |
| Mean Accuracy (%) | >99% | Plasma | Pellet Digestion LC-MS/MS | [7] |
| Linearity Range | 5 - 500 µg/mL | Human Serum | dSIL LC-MS/MS | [8][9][10] |
| LLOQ | 5 µg/mL | Human Serum | dSIL LC-MS/MS | [9][10] |
| Quantification Limits | 0.5 - 1.0 µg/mL | Plasma | Direct Digest LC-MS/MS | [5] |
Experimental Protocols
A generalized workflow for the quantification of Trastuzumab using the FTISADTSK peptide involves sample preparation (including immunocapture and/or protein precipitation followed by enzymatic digestion), LC separation, and MS/MS detection.
Sample Preparation: Hybrid Immunoaffinity Capture and Digestion
This protocol combines the selectivity of ligand binding with the specificity of LC-MS/MS.[1]
Materials:
-
Plasma samples
-
Biotinylated anti-human Fc antibody
-
Streptavidin-coated magnetic beads
-
PBS buffer
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Sequencing-grade trypsin
-
1M Ammonium Bicarbonate
-
0.1% Trifluoroacetic acid (TFA)
Protocol:
-
Immuno-capture:
-
Incubate plasma samples with biotinylated anti-human Fc antibody to capture Trastuzumab.
-
Add streptavidin-coated magnetic beads to the mixture and incubate to bind the antibody-Trastuzumab complex.
-
Wash the magnetic beads with PBS to remove unbound proteins.
-
-
Elution:
-
Elute the captured Trastuzumab from the beads by incubating with 100 µL of 0.1% TFA buffer for 10 minutes with shaking.[1]
-
Use a magnet to hold the beads and transfer the eluate to a new tube.
-
-
Reduction and Alkylation:
-
Trypsin Digestion:
-
Add sequencing-grade trypsin to the sample.
-
Incubate at 37 °C overnight to digest the protein into peptides.
-
-
Sample Clean-up:
-
Acidify the sample with formic acid to stop the digestion.
-
The sample is now ready for LC-MS/MS analysis.
-
Sample Preparation: Pellet Digestion Method
This protocol utilizes protein precipitation to enrich the protein fraction and remove interfering substances before digestion.[7]
Materials:
-
Plasma/serum samples
-
Isopropanol (IPA) with 1% TFA
-
ProteinWorks™ eXpress Direct Digest Kit (or similar)
-
Acetonitrile (ACN)
Protocol:
-
Protein Precipitation (PPT):
-
Digestion:
-
Reconstitute the protein pellet.
-
Follow the protocol of a commercial direct digest kit, which typically includes reduction, alkylation, and tryptic digestion steps.[7]
-
-
Post-Digestion Clean-up:
-
After digestion, the sample is ready for LC-MS/MS analysis. This method has been shown to increase the area counts for Trastuzumab peptides by 2-8 times.[7]
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Typical Value |
| LC System | Agilent 1290 Infinity II Bio LC or similar |
| Column | Agilent Poroshell EC-C18 (2.1 × 50 mm, 2.7 µm) or similar |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the peptides, and then re-equilibrate. |
Mass Spectrometry (MS) Conditions:
| Parameter | Typical Value |
| MS System | Agilent 6495 Triple Quadrupole or similar |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | As specified in Table 1 |
| Dwell Time | 50 ms |
| Gas Temperature | 250 °C |
| Gas Flow | 14 L/min |
| Nebulizer Pressure | 35 psi |
Visualizations
Experimental Workflow for Trastuzumab Quantification
Caption: Workflow for Trastuzumab quantification.
Logical Relationship in Surrogate Peptide Quantification
Caption: Principle of surrogate peptide quantification.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lcms.cz [lcms.cz]
- 6. alliedacademies.org [alliedacademies.org]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for the Solid-Phase Synthesis and Purification of FTISADTSK Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide sequence FTISADTSK (Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys) is a well-established stable signature peptide derived from the complementarity-determining region of the therapeutic monoclonal antibody, Trastuzumab.[1][2] Accurate synthesis and purification of this peptide are crucial for its use as a standard in pharmacokinetic and pharmacodynamic studies, enabling precise quantification of Trastuzumab in biological matrices through techniques like selected reaction monitoring (SRM).[1][2]
This document provides a detailed methodology for the solid-phase peptide synthesis (SPPS) of FTISADTSK using the widely adopted Fmoc/tBu strategy, followed by its purification via reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.
Solid-Phase Peptide Synthesis of FTISADTSK
The synthesis of the FTISADTSK peptide is performed on a solid support resin, allowing for the sequential addition of amino acids in a C-terminal to N-terminal direction. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amine is employed, which is labile to a mild base, while acid-labile protecting groups are used for the amino acid side chains.[3][4]
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
-
Resin Selection and Swelling: Rink Amide resin is selected to yield a C-terminal amide upon cleavage.[5] The resin is swelled in N,N-dimethylformamide (DMF) for at least one hour to ensure optimal reaction kinetics.[5]
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the deprotected Rink Amide resin.
-
Iterative Synthesis Cycles (Deprotection and Coupling): The following steps are repeated for each subsequent amino acid in the sequence (Ser(tBu), Thr(tBu), Asp(OtBu), Ala, Ser(tBu), Ile, Thr(tBu), Phe):
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[3][6]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) and then added to the resin.[5] The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[7]
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
-
Final Fmoc Deprotection: After the final amino acid (Phenylalanine) has been coupled, the terminal Fmoc group is removed.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically consisting of Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to prevent side reactions.[6]
-
Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then pelleted by centrifugation, washed with cold ether to remove scavengers, and dried under vacuum.[8]
Table 1: Reagents for Solid-Phase Synthesis of FTISADTSK
| Reagent/Material | Purpose | Key Properties |
| Rink Amide Resin | Solid support for peptide synthesis, yields C-terminal amide. | Polystyrene-based, functionalized with a linker. |
| Fmoc-Amino Acids | Building blocks of the peptide with Nα-Fmoc and acid-labile side-chain protection. | Fmoc group is base-labile; side-chain groups are acid-labile. |
| DMF | Solvent for swelling, washing, and reaction medium. | Polar aprotic solvent. |
| 20% Piperidine in DMF | Reagent for Fmoc deprotection. | Mildly basic solution. |
| HATU | Coupling reagent for activating carboxylic acids of amino acids. | Efficient and minimizes racemization. |
| DIEA | Base used to activate the coupling reagent and neutralize the protonated amine. | Non-nucleophilic organic base. |
| TFA/TIS/H2O (95:2.5:2.5) | Cleavage cocktail to release the peptide and remove side-chain protecting groups. | Strong acid with scavengers to prevent side reactions. |
| Diethyl Ether (cold) | Used to precipitate the crude peptide. | Non-polar solvent in which the peptide is insoluble. |
Synthesis Workflow Diagram
Caption: Solid-phase peptide synthesis workflow for FTISADTSK.
Purification and Analysis of FTISADTSK Peptide
The crude peptide obtained after synthesis contains the target peptide along with various impurities such as truncated or deletion sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.
Experimental Protocol: RP-HPLC Purification and Mass Spectrometry Analysis
-
Sample Preparation: The crude FTISADTSK peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase of the HPLC gradient, and filtered to remove any particulate matter.
-
RP-HPLC Purification:
-
Column: A C18 stationary phase column is commonly used for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient Elution: The peptide is loaded onto the column in a low concentration of Mobile Phase B. A linear gradient of increasing Mobile Phase B is applied to elute the bound peptides. More hydrophobic species will elute at higher concentrations of ACN.
-
Fraction Collection: Fractions are collected across the elution profile, corresponding to the observed UV absorbance peaks (typically monitored at 214 nm and 280 nm).
-
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC using a similar but faster gradient. Fractions containing the peptide at the desired purity level (e.g., >95%) are pooled.
-
Identity Confirmation by Mass Spectrometry: The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g., MALDI-TOF or LC-MS) to ensure it matches the theoretical mass of FTISADTSK (969.05 Da).[1]
-
Lyophilization: The pooled, pure fractions are lyophilized (freeze-dried) to remove the solvents and obtain the final purified peptide as a white, fluffy powder.
Table 2: Purification and Analysis Parameters for FTISADTSK
| Parameter | Description | Typical Value/Condition |
| Purification Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | High-resolution separation based on hydrophobicity. |
| Stationary Phase | C18 silica gel | Standard for peptide purification. |
| Mobile Phase A | Aqueous phase | 0.1% Trifluoroacetic acid (TFA) in Water. |
| Mobile Phase B | Organic phase | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN). |
| Elution | Gradient | Linear gradient of increasing Mobile Phase B. |
| Detection | UV Absorbance | 214 nm (peptide backbone) and 280 nm (aromatic residues). |
| Analysis Technique | Mass Spectrometry (MS) | MALDI-TOF or LC-MS for molecular weight confirmation. |
| Expected Mass | Monoisotopic mass of FTISADTSK | 969.05 Da. |
| Final Product Form | Lyophilized powder | White, fluffy solid. |
Purification and Analysis Workflow Diagram
Caption: Purification and analysis workflow for FTISADTSK peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
Application Note: Mass Spectrometry Sample Preparation of FTISADTSK Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTISADTSK acetate is a stable, endogenous signature peptide derived from the therapeutic monoclonal antibody, Trastuzumab.[1][2] Accurate and reproducible quantification of Trastuzumab in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Selected reaction monitoring (SRM) mass spectrometry is a powerful technique for this purpose, and proper sample preparation of the signature peptide, FTISADTSK, is a critical prerequisite for achieving high-quality, reliable data.[1][2]
This application note provides detailed protocols for the preparation of this compound samples for analysis by two common mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Key Experimental Protocols
Protocol 1: MALDI-TOF Mass Spectrometry Sample Preparation
This protocol is designed for the qualitative and quantitative analysis of this compound using MALDI-TOF mass spectrometry.
Materials:
-
This compound peptide standard
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Ultrapure water (e.g., Milli-Q)
-
MALDI target plate
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Peptide Reconstitution:
-
Reconstitute the lyophilized this compound peptide in a suitable solvent. For initial stock solutions, consider 0.1% TFA in ultrapure water.
-
Perform serial dilutions to achieve a working concentration range suitable for MALDI-MS, typically in the range of 0.5-10 pmol/µL.[3]
-
-
Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA matrix in a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water.[3][4]
-
Vortex the solution vigorously for at least 60 seconds to ensure complete dissolution.[3]
-
Centrifuge the matrix solution to pellet any undissolved particles. Use only the supernatant for sample spotting to ensure homogenous crystallization.[3]
-
-
Sample Spotting (Dried-Droplet Method):
-
Pipette 0.5 µL of the this compound working solution directly onto the MALDI target plate.
-
Immediately add 0.5 µL of the prepared CHCA matrix solution to the peptide droplet on the target plate.[3]
-
Allow the mixture to air-dry completely at room temperature. This co-crystallization process is crucial for effective ionization.[3]
-
Alternatively, the peptide and matrix can be pre-mixed in a 1:1 ratio before spotting 1 µL of the mixture onto the target plate.[5]
-
-
Data Acquisition:
-
Insert the MALDI plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode. The laser intensity should be optimized to achieve good signal-to-noise ratio while avoiding excessive fragmentation.
-
Protocol 2: ESI Mass Spectrometry Sample Preparation
This protocol is suitable for coupling with liquid chromatography (LC) for the separation and quantification of this compound.
Materials:
-
This compound peptide standard
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (e.g., Milli-Q)
-
LC-MS vials
-
Pipettes and tips
Procedure:
-
Peptide Reconstitution and Dilution:
-
Reconstitute the lyophilized this compound peptide in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in ultrapure water.
-
Prepare a series of dilutions in the same solvent to construct a calibration curve for quantitative analysis.
-
-
Sample Preparation for Direct Infusion (without LC):
-
For direct infusion, dilute the peptide stock solution to a final concentration of approximately 1-10 pmol/µL in a solvent mixture of 50% ACN and 0.1% FA.
-
This method is useful for initial instrument tuning and characterization of the peptide.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the reconstituted and diluted peptide samples into LC-MS vials.
-
Ensure that the final sample solvent is compatible with the initial mobile phase conditions of the LC gradient to ensure good peak shape.
-
The use of a reversed-phase HPLC column (e.g., C18) is standard for peptide separations.[6][7]
-
-
Data Acquisition:
-
Introduce the sample into the ESI source. ESI is a soft ionization technique that can produce multiply charged ions, which is advantageous for peptide analysis.[8][9]
-
Acquire data in positive ion mode. For SRM experiments, specific precursor-to-product ion transitions for FTISADTSK will need to be determined and optimized.
-
Data Presentation
The following table summarizes typical starting parameters for the mass spectrometric analysis of this compound. Note: These parameters may require optimization based on the specific instrument and experimental goals.
| Parameter | MALDI-TOF | ESI-MS/MS (SRM) |
| Ionization Mode | Positive | Positive |
| Mass Analyzer | Time-of-Flight | Triple Quadrupole or Q-TOF |
| Matrix/Solvent | CHCA in 50% ACN, 0.1% TFA | 0.1% Formic Acid in ACN/Water |
| Analyte Concentration | 0.5 - 10 pmol/µL on target | ng/mL to µg/mL range |
| Expected Ion | [M+H]⁺ | [M+nH]ⁿ⁺ (e.g., [M+2H]²⁺) |
| Calibration | External or internal standards | Stable isotope-labeled internal standard |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound sample preparation for mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 4. Virtual Labs [pe-iitb.vlabs.ac.in]
- 5. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 6. gilson.com [gilson.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Protocol for spiking FTISADTSK acetate in plasma samples
An Application Note and Protocol for the Bioanalytical Quantification of FTISADTSK Acetate in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of therapeutic peptides in biological matrices is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. This compound is a peptide of interest, and its accurate measurement in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for peptide bioanalysis due to its high selectivity and sensitivity, often surpassing traditional ligand-binding assays.[1][2]
This application note provides a detailed protocol for spiking this compound into plasma samples to prepare calibration standards and quality control samples. The protocol employs a straightforward protein precipitation (PPT) method for sample cleanup, which is a widely used technique for preparing biological fluid samples for LC/MS/MS analysis.[3]
Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled (SIL) FTISADTSK (Internal Standard, IS)
-
Control human plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Refrigerated centrifuge capable of >12,000 x g
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Experimental Protocols
Preparation of Stock and Working Solutions
Proper preparation of stock and intermediate working solutions is critical for the accuracy of the assay.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of this compound reference standard and the corresponding internal standard (IS).
-
Dissolve each in a solvent that ensures complete solubility and stability, such as 50:50 ACN:Water, to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. Store stock solutions at -20°C or -80°C.
-
-
Intermediate and Spiking Working Solutions:
-
Prepare a series of working solutions by performing serial dilutions of the primary stock solutions using 50:50 ACN:Water.
-
These working solutions will be used to spike into blank plasma to create Calibration Standards (CS) and Quality Control (QC) samples.
-
Prepare a separate working solution for the internal standard (e.g., at 100 ng/mL) to be added to all samples.
-
Preparation of Calibration Standards and Quality Control Samples
Calibration standards and QC samples are prepared by spiking the working solutions into blank control plasma. A small volume of the spiking solution (typically ≤5% of the plasma volume) should be used to avoid altering the matrix composition.
-
Thaw frozen blank plasma on ice or in a refrigerator at 4°C.[4] Vortex the thawed plasma to ensure homogeneity.[5]
-
Aliquot 95 µL of blank plasma into labeled microcentrifuge tubes for each standard and QC level.
-
Add 5 µL of the appropriate this compound working solution to each tube to achieve the final concentrations as detailed in Table 1.
-
Vortex each tube gently for 5-10 seconds after spiking.
-
These spiked samples are now ready for the sample preparation workflow.
Sample Preparation: Protein Precipitation
Protein precipitation is an effective method for removing the bulk of proteins from the plasma matrix.[3] Acetonitrile is a common choice for this process.[5][6]
-
To 100 µL of each sample (CS, QC, blank, and unknown study samples), add 50 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:Water).
-
Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of ACN to plasma is a standard and effective ratio for protein precipitation.[6]
-
Cap the tubes and vortex vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.[4][5]
Suggested LC-MS/MS Conditions
The following are general starting conditions and should be optimized for the specific instrument and peptide.
-
LC Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to elute the peptide, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound and its internal standard.
Data Presentation
The following table outlines the preparation scheme for a typical set of calibration standards.
| Calibration Standard ID | Plasma Volume (µL) | Spiking Solution Concentration (ng/mL) | Spiking Volume (µL) | Final Concentration in Plasma (ng/mL) |
| CS1 | 95 | 10 | 5 | 0.5 |
| CS2 | 95 | 20 | 5 | 1.0 |
| CS3 | 95 | 100 | 5 | 5.0 |
| CS4 | 95 | 500 | 5 | 25.0 |
| CS5 | 95 | 1000 | 5 | 50.0 |
| CS6 | 95 | 4000 | 5 | 200.0 |
| CS7 | 95 | 8000 | 5 | 400.0 |
| CS8 | 95 | 10000 | 5 | 500.0 |
Table 1: Example Dilution Scheme for Calibration Standards.
Workflow Visualization
The following diagram illustrates the complete workflow from solution preparation to data analysis.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. agilent.com [agilent.com]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. a protein precipitation extraction method [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scispace.com [scispace.com]
Application Note: Isotope-Labeled FTISADTSK for Robust Internal Standardization in the Bioanalysis of Trastuzumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of therapeutic monoclonal antibodies (mAbs) in biological matrices is a critical component of pharmacokinetic (PK) studies and clinical drug monitoring. Trastuzumab, a humanized mAb targeting the HER2 receptor, is a cornerstone of treatment for HER2-positive breast and gastric cancers. Accurate measurement of its concentration in patient samples is essential for optimizing dosing regimens and ensuring therapeutic efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to traditional ligand-binding assays for mAb quantification, offering high specificity, selectivity, and a wide dynamic range.[1][2][3] This approach typically involves the enzymatic digestion of the mAb into smaller peptides, followed by the quantification of one or more "signature" peptides that are unique to the target protein.
To correct for variability in sample preparation and instrument response, a stable isotope-labeled (SIL) internal standard is employed.[4][5] The ideal internal standard is a SIL version of the signature peptide itself, as it shares identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects.[5] This application note details the use of isotope-labeled FTISADTSK (¹³C₆,¹⁵N₂-FTISADTSK) as an internal standard for the accurate and precise quantification of Trastuzumab in plasma/serum samples by LC-MS/MS.
Principle of the Method
The workflow for Trastuzumab quantification using a signature peptide and an isotope-labeled internal standard involves several key steps:
-
Sample Preparation: Trastuzumab is first isolated from the biological matrix, typically plasma or serum, using immunoaffinity capture.[6][7][8] The captured antibody is then denatured, its disulfide bonds are reduced, and the free cysteines are alkylated.
-
Tryptic Digestion: The prepared Trastuzumab is digested with trypsin, which cleaves the protein into a predictable set of peptides. This process generates the signature peptide, FTISADTSK.
-
Internal Standard Spiking: A known amount of the stable isotope-labeled FTISADTSK (¹³C₆,¹⁵N₂-FTISADTSK) is added to the sample.
-
LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry using Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native (light) FTISADTSK and the isotope-labeled (heavy) FTISADTSK.
-
Quantification: The concentration of Trastuzumab in the original sample is determined by comparing the peak area ratio of the light FTISADTSK to the heavy FTISADTSK against a calibration curve prepared with known concentrations of Trastuzumab.
Experimental Workflow
References
- 1. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
Application Notes: Pharmacokinetic Profiling of FTISADTSK Acetate
AN-PK-001
Introduction
FTISADTSK is identified as an endogenous stable signature peptide derived from Trastuzumab, a monoclonal antibody used in cancer therapy.[1] Its monitoring is crucial for pharmacokinetic (PK) assessments, often accomplished using selected reaction monitoring (SRM) with mass spectrometry.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic peptides like FTISADTSK is fundamental for optimizing their development and clinical use.[2][3] Natural peptides often face challenges such as low permeability, metabolic instability, and short half-lives, which necessitate detailed pharmacokinetic characterization.[2] This document outlines key considerations and protocols for evaluating the pharmacokinetic profile of FTISADTSK acetate.
Key Challenges in Peptide Pharmacokinetics
The development of peptide-based therapeutics presents several ADME challenges:
-
Low Permeability: Due to their size and hydrophilic nature, peptides often exhibit poor absorption across biological membranes.[2]
-
Metabolic Instability: Peptides are susceptible to degradation by proteases in the gastrointestinal tract, liver, and blood.[2][3]
-
Rapid Clearance: Renal filtration and enzymatic degradation contribute to a short circulating half-life.[2]
Strategies to overcome these issues include structural modifications to enhance stability and permeability, which must be guided by robust in vitro and in vivo ADME data.[3][4]
Experimental Protocols
Protocol 1: Quantification of FTISADTSK in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of FTISADTSK in a biological matrix, a critical step for any pharmacokinetic study. The method is based on common practices for peptide quantification.[5][6][7]
Objective: To accurately quantify the concentration of FTISADTSK in human plasma samples.
Materials:
-
This compound standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 13C,15N-labeled FTISADTSK
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solution (e.g., ACN with 1% FA)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
UHPLC system coupled to a tandem mass spectrometer (e.g., SCIEX 6500+)[5]
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 50/50 ACN/water).
-
Create a series of calibration standards by spiking the stock solution into blank human plasma to achieve a concentration range relevant to the expected in vivo concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, standards, and QCs on ice.
-
To 50 µL of plasma, add 100 µL of protein precipitation solution containing the SIL-IS.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., Kinetex C18)[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Develop a suitable gradient to ensure separation of the analyte from matrix components (e.g., 5% B to 95% B over 3-5 minutes).
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Optimize SRM transitions for both FTISADTSK and its SIL-IS (precursor ion → product ion).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the curve.
-
Determine the concentration of FTISADTSK in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The assay must be validated according to FDA or EMA guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, room temperature, and long-term storage).[5][6]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of FTISADTSK in plasma to predict its in vivo metabolic clearance.
Procedure:
-
Spike FTISADTSK into fresh plasma from the species of interest (e.g., human, rat, mouse).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately quench the metabolic activity in the aliquots by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Quantify the remaining concentration of FTISADTSK at each time point using the validated LC-MS/MS method described in Protocol 1.
-
Calculate the in vitro half-life (t½) by plotting the natural log of the remaining FTISADTSK concentration against time.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized for clarity.
Table 1: Representative Pharmacokinetic Parameters of a Therapeutic Peptide (Example)
| Parameter | Unit | Value | Description |
| t½ (Half-life) | hours | 2.5 | Time for plasma concentration to decrease by half. |
| Cmax (Max Concentration) | ng/mL | 1500 | Maximum observed plasma concentration. |
| Tmax (Time to Cmax) | hours | 0.5 | Time at which Cmax is reached. |
| AUC(0-inf) (Area Under Curve) | ng·h/mL | 8750 | Total drug exposure over time. |
| CL (Clearance) | L/h/kg | 0.8 | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | L/kg | 1.2 | Apparent volume into which the drug distributes. |
| F (Bioavailability) | % | 65 | Fraction of administered dose reaching systemic circulation. |
Note: The values in this table are for illustrative purposes only and do not represent actual data for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a pharmacokinetic study of a peptide therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xtalks.com [xtalks.com]
- 4. Subcutaneous catabolism of peptide therapeutics: bioanalytical approaches and ADME considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of tazemetostat in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive quantification of the somatostatin analog AP102 in plasma by ultra-high pressure liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Quantitative Monitoring of Trastuzumab Deamidation Using the Stable Signature Peptide FTISADTSK
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trastuzumab is a humanized monoclonal antibody that targets the HER2 receptor and is a cornerstone therapy for HER2-positive breast cancer. During its lifecycle, Trastuzumab can undergo various post-translational modifications, with deamidation of asparagine residues being a critical quality attribute to monitor. Deamidation, the conversion of an asparagine (Asn) residue to aspartic acid (Asp) or isoaspartic acid (isoAsp), can impact the antibody's structure, stability, and efficacy.[1] Specifically, deamidation within the complementarity-determining regions (CDRs) can lead to a reduction in target binding and a loss of pharmacological activity.[2][3][4]
This application note provides a detailed protocol for the quantitative monitoring of Trastuzumab deamidation in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method. The methodology relies on the tryptic digestion of Trastuzumab followed by the quantification of a stable signature peptide, FTISADTSK , and the deamidation-sensitive signature peptide, IYPTNGYTR , along with its deamidated products.[2][3][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies monitoring Trastuzumab deamidation.
Table 1: In Vitro and In Vivo Deamidation of Trastuzumab
| Condition | Deamidation Level | Reference |
| 56-day in vitro forced degradation | Up to 37% | [2][3][5] |
| Breast cancer patient samples | Up to 25% | [2][3][5] |
| Breast cancer patient samples (another study) | Up to 47% | [3][4] |
Table 2: Site-Specific Deamidation of Trastuzumab under In Vitro Stress Conditions (37°C)
| Site | Condition | Incubation Time | Deamidation Level | Reference |
| LC-Asn-30 | PBS | 12 days | 8% to 45% | [1][6] |
| LC-Asn-30 | Mouse Serum | 12 days | 8% to 66% | [1][6] |
| HC-Asn-55 | PBS | 12 days | 2% to 6% | [1][6] |
| HC-Asn-55 | Mouse Serum | 12 days | 2% to 10% | [1][6] |
Table 3: In Vivo Modification of Trastuzumab in Patients
| Site | Modification Type | Treatment Duration | Modification Level | Reference |
| LC-Asn-30 | Deamidation | 15 days | 12% to 49% | [6] |
| HC-Asp-102 | isoAsp Formation | 15 days | 5% to 18% | [6] |
| HC-Asn-55 | Deamidation | 15 days | 2% to 8% | [6] |
Experimental Protocols
A validated LC-MS/MS method using selected reaction monitoring (SRM) is employed for the simultaneous quantification of the stable peptide FTISADTSK and the deamidation-sensitive peptide IYPTNGYTR and its products.[2][3][5]
Sample Preparation: Tryptic Digestion of Plasma Samples
This protocol is optimized to ensure efficient digestion while minimizing artificial deamidation.
Materials:
-
Human plasma samples containing Trastuzumab
-
Methanol:Water (7:3, v/v)
-
50 mM Trizma buffer (pH 7.0) containing 2.5% DMSO and 0.05% Tween-20
-
Trypsin (200 µg/mL in Trizma buffer)
-
Internal Standard (IS) solution (e.g., 15N-13C labeled tryptic peptides)
-
10% Formic Acid
Procedure:
-
To 10 µL of plasma, add 100 µL of methanol:water (7:3, v/v).
-
Centrifuge at 1500g for 15 minutes to pellet the proteins.
-
Discard the supernatant.
-
To the protein pellet, add 75 µL of 50 mM Trizma buffer (pH 7.0).
-
Add 25 µL of the internal standard solution.
-
Initiate digestion by adding trypsin solution.
-
Incubate at 37°C for 2-3 hours.[2][5] A 2-hour digestion at pH 7 is recommended to balance digestion efficiency with minimal in vitro deamidation.[4]
-
Stop the digestion by adding 10 µL of 10% formic acid.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity II)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6460 QQQ) with positive mode electrospray ionization.[7]
LC Method:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particles, maintained at 60°C.
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.6 mL/min.
-
Gradient: A linear gradient over 11 minutes.
MS/MS Method (SRM):
-
Monitor the specific transitions for the stable peptide (FTISADTSK), the deamidation-sensitive peptide (IYPTNGYTR), its deamidated products (IYPTDGYTR and IYPTisoDGYTR), the succinimide intermediate (IYPTsuccGYTR), and the internal standards.[2][3][5]
Visualizations
Trastuzumab Deamidation Pathway
Caption: Deamidation pathway of Trastuzumab's IYPTNGYTR peptide.
Experimental Workflow
Caption: Workflow for quantitative analysis of Trastuzumab deamidation.
Logical Relationship of Peptides in Quantification
Caption: Relationship of peptides for deamidation quantification.
References
- 1. Assessment of susceptible chemical modification sites of trastuzumab and endogenous human immunoglobulins at physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Targeted proteomic LC-MS/MS analysis [protocols.io]
Method Development for the Detection of FTISADTSK in Complex Biological Matrices
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of peptides in complex biological matrices is a critical aspect of pharmaceutical development, biomarker discovery, and clinical research. This document provides a comprehensive guide to developing and validating analytical methods for the detection of the novel peptide, FTISADTSK. As a case study, this application note outlines the necessary steps for establishing robust and reliable detection methodologies using two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The protocols provided are based on established best practices for peptide analysis and can be adapted for other novel peptides.
Analytical Methodologies
The choice of analytical platform for peptide quantification depends on several factors, including the required sensitivity, specificity, throughput, and the availability of reagents.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it a gold standard for the quantification of small molecules and peptides in complex matrices.[1][2] It does not require specific antibodies, which is a significant advantage when dealing with novel analytes.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput, cost-effective method that is well-suited for routine analysis of a large number of samples.[3][4] However, it requires the development of specific antibodies against the target analyte.[3]
Experimental Protocols
General Sample Handling and Preparation
Proper sample collection, handling, and storage are crucial to ensure the integrity of the analyte.[5][6]
3.1.1. Plasma and Serum Preparation
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).[7] Centrifuge at 1,900 x g for 10 minutes at 4°C.[8] Carefully aspirate the supernatant (plasma) and store at -80°C until analysis.[8][9]
-
Serum: Collect whole blood in tubes without an anticoagulant. Allow the blood to clot at room temperature for 30-60 minutes.[9] Centrifuge at 2,000 x g for 10 minutes at 4°C.[9] Collect the supernatant (serum) and store at -80°C.[9] To minimize variability, ensure consistent clotting times for all samples.[7]
3.1.2. Tissue Homogenate Preparation
-
Excise the tissue of interest and wash with ice-cold phosphate-buffered saline (PBS) to remove any blood.
-
Weigh the tissue and add an appropriate volume of homogenization buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer or sonicator.[10]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
Store the tissue homogenate at -80°C.
LC-MS/MS Method Development
A typical workflow for developing an LC-MS/MS method involves optimizing the mass spectrometric and chromatographic conditions, followed by sample extraction and method validation.[12][13]
Workflow for LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS method development.
Protocol:
-
Mass Spectrometry Optimization (Theoretical for FTISADTSK):
-
Synthesize a stable isotope-labeled internal standard (SIL-IS) of FTISADTSK.
-
Perform direct infusion of FTISADTSK and its SIL-IS into the mass spectrometer to determine the optimal precursor and product ions for multiple reaction monitoring (MRM).
-
Optimize MS parameters such as collision energy and cone voltage to maximize signal intensity.
-
-
Liquid Chromatography Optimization:
-
Select a suitable C18 analytical column for peptide separation.
-
Optimize the mobile phase composition (e.g., water and acetonitrile with 0.1% formic acid).
-
Develop a gradient elution profile to achieve good peak shape and separation from matrix components.
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge with methanol and equilibrate with water.
-
Load the pre-treated sample (e.g., plasma diluted with 0.1% formic acid).
-
Wash the cartridge to remove interfering substances.
-
Elute the peptide with an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Method Validation:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of FTISADTSK into a blank biological matrix.
-
Assess the linearity of the calibration curve over the desired concentration range.
-
Determine the accuracy and precision of the method at multiple QC levels.
-
Establish the lower limit of quantification (LLOQ).
-
Evaluate the stability of FTISADTSK in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[14][15][16]
-
ELISA Method Development
The development of a sandwich ELISA involves selecting a matched antibody pair, optimizing assay conditions, and validating the assay performance.[3][17][18]
Workflow for ELISA Development
References
- 1. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. cytodiagnostics.com [cytodiagnostics.com]
- 4. abyntek.com [abyntek.com]
- 5. Assessing the impact of long‐term storage on the quality and integrity of biological specimens in a reproductive biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term stability of soluble ST2 in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsgenomics.eu [eurofinsgenomics.eu]
- 9. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing FTISADTSK Peptide Stability
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stability optimization of the FTISADTSK peptide. FTISADTSK is a signature peptide derived from Trastuzumab.[1][2] Understanding its stability profile is critical for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lyophilized FTISADTSK peptide won't dissolve properly. What should I do?
A1: Peptide solubility is highly dependent on its amino acid sequence and the chosen solvent. There is no universal solvent for all peptides.[3][4] Before dissolving the entire sample, test a small portion.[3] For FTISADTSK, which contains both hydrophobic (Phe, Ile, Ala) and hydrophilic (Thr, Ser, Asp, Lys) residues, start with sterile, purified water. If solubility is poor, try adding a small amount of acetonitrile or using a buffer at a slightly acidic pH (e.g., pH 5-6), as this can improve the stability of peptides in solution. Avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4]
Q2: I'm observing a loss of peptide purity over time in my HPLC analysis. What are the likely causes?
A2: Loss of purity for the FTISADTSK peptide is likely due to chemical degradation. Key vulnerabilities in its sequence include:
-
Aspartate (Asp) Isomerization: The Asp residue is prone to forming a succinimide intermediate, which can then hydrolyze to form iso-aspartate (isoAsp), an isomer that is difficult to separate from the native peptide.[5][6] This is a common degradation pathway for Asp-containing peptides.[3][7]
-
Oxidation: The Threonine (Thr) and Serine (Ser) residues contain hydroxyl groups that can be susceptible to oxidation, although this is less common than for residues like Met or Cys.[8][9]
-
Hydrolysis: Peptide bonds can undergo hydrolysis, especially at acidic or alkaline pH. The Asp residue, in particular, can be susceptible to hydrolysis.[3]
To troubleshoot, ensure storage conditions are optimal: lyophilized at -20°C or -80°C and protected from moisture and light.[3][4][10] For solutions, use sterile buffers (pH 5-6) and store as frozen aliquots.
Q3: After reconstituting my peptide, I see aggregation or precipitation. How can I prevent this?
A3: Aggregation is a common issue where peptide molecules stick together, forming insoluble particles. This can be influenced by pH, temperature, and peptide concentration. To prevent this:
-
Use Excipients: Sugars like mannitol or trehalose can act as cryoprotectants and bulking agents during lyophilization, improving the stability and reconstitution of the peptide.[11][12] Surfactants may also be used to prevent aggregation in formulations.[13]
-
Control pH: Maintain the pH of the solution within a stable range (typically pH 5-6) using a suitable buffer system (e.g., phosphate buffer).
-
Optimize Concentration: Avoid unnecessarily high peptide concentrations, which can promote aggregation.
Q4: What are the ideal long-term storage conditions for lyophilized FTISADTSK?
A4: For maximum stability, lyophilized peptides should be stored at -20°C or, preferably, -80°C.[3][4][10] The container should be tightly sealed and stored with a desiccant to prevent moisture contamination, as moisture can significantly decrease long-term stability.[3][4][10][14] Before opening, always allow the vial to equilibrate to room temperature in a desiccator to prevent condensation from forming on the cold peptide powder.[3][4][10]
Quantitative Stability Data
Since specific long-term stability data for FTISADTSK is not extensively published, the following tables provide representative data based on general principles of peptide degradation for sequences containing vulnerable residues like Aspartic Acid (Asp).
Table 1: Example: Effect of pH on Asp Isomerization in an Asp-Containing Peptide Stored in Solution at 37°C for 7 Days.
| pH | % Native Peptide Remaining | % IsoAsp Formed |
| 4.0 | 98.5% | 1.5% |
| 5.0 | 99.2% | 0.8% |
| 6.0 | 99.1% | 0.9% |
| 7.0 | 95.3% | 4.7% |
| 8.0 | 88.6% | 11.4% |
| (Note: Data is illustrative. Isomerization rates are highly sequence- and condition-dependent.) |
Table 2: Example: Effect of Storage Temperature on Lyophilized Peptide Purity Over 12 Months.
| Storage Temp. | Initial Purity | Purity at 6 Months | Purity at 12 Months |
| 25°C (Room Temp) | 99.5% | 96.1% | 92.5% |
| 4°C | 99.5% | 99.2% | 98.8% |
| -20°C | 99.5% | 99.5% | 99.4% |
| -80°C | 99.5% | 99.5% | 99.5% |
| (Note: Data is illustrative. Actual stability depends on the specific peptide and formulation.) |
Experimental Protocols
Protocol 1: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is used to monitor the purity of the FTISADTSK peptide over time and to detect the formation of degradation products.[15][16]
Materials:
-
FTISADTSK peptide samples (stored under different conditions)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: Mobile Phase A
Procedure:
-
Sample Preparation: Reconstitute lyophilized peptide in the sample diluent to a known concentration (e.g., 1 mg/mL). For liquid samples, dilute to the same concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient: Start with a shallow gradient, for example, 5% to 65% Mobile Phase B over 30 minutes. This should be optimized to achieve good separation of the main peptide peak from any impurities.[17]
-
-
Data Analysis:
-
Inject a reference standard (time-zero sample) to determine the initial retention time and peak area.
-
Inject the aged samples.
-
Calculate the purity of the peptide at each time point by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
-
Degradation products will typically appear as new peaks, often eluting close to the main peak.
-
Protocol 2: Lyophilization of FTISADTSK for Long-Term Storage
Lyophilization (freeze-drying) removes water from the peptide solution, creating a stable powder.[12][18][19]
Materials:
-
FTISADTSK peptide dissolved in a suitable solvent (e.g., water or a buffer containing a lyoprotectant like 2% trehalose)
-
Lyophilizer-compatible vials
-
Lyophilizer (freeze-dryer)
Procedure:
-
Formulation: Dissolve the peptide in an appropriate volatile buffer or water. Consider adding a lyoprotectant/bulking agent like mannitol or trehalose to protect the peptide during freezing and improve cake structure.[11][12]
-
Freezing:
-
Aliquot the peptide solution into vials.
-
Freeze the solution completely. For best results, snap-freeze the vials in liquid nitrogen or a dry ice/ethanol bath to create small, uniform ice crystals.[11] The temperature should be well below the eutectic point of the formulation.
-
-
Primary Drying (Sublimation):
-
Place the frozen vials in the lyophilizer chamber.
-
Apply a deep vacuum (e.g., below 100 mTorr).
-
Gently heat the shelves to provide energy for the ice to sublimate directly into vapor. The product temperature must be kept below its collapse temperature.
-
-
Secondary Drying (Desorption):
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen before stoppering the vials under vacuum.
-
Seal the vials and store them at -20°C or -80°C, protected from light.
-
Visualizations: Workflows and Degradation Pathways
Below are diagrams illustrating key processes for FTISADTSK stability analysis.
Caption: Workflow for assessing FTISADTSK peptide stability.
Caption: Primary degradation pathway for FTISADTSK via Aspartate isomerization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Asp Isomerization in Proteins by 18O Labeling and Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of L-serine and L-threonine by bis(hydrogen periodato)argentate(III) complex anion: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. polarispeptides.com [polarispeptides.com]
- 13. researchgate.net [researchgate.net]
- 14. jpt.com [jpt.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. tandfonline.com [tandfonline.com]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. pci.com [pci.com]
- 19. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
How to prevent FTISADTSK peptide adsorption to labware
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the adsorption of the FTISADTSK peptide to laboratory ware. Adsorption can lead to significant sample loss, affecting experimental accuracy and reproducibility. This guide offers troubleshooting advice and frequently asked questions (FAQs) to mitigate this issue.
Understanding FTISADTSK Peptide Adsorption
The tendency of the FTISADTSK peptide to adsorb to labware is governed by its physicochemical properties and the characteristics of the labware surface. FTISADTSK is a signature peptide derived from Trastuzumab.[1][2] Understanding its properties is key to preventing its loss.
Based on its amino acid sequence (Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys), the following physicochemical properties have been calculated:
| Property | Value | Significance for Adsorption |
| Isoelectric Point (pI) | 4.25 | The peptide will have a net neutral charge at this pH, potentially leading to aggregation and precipitation. At pH values below the pI, the peptide will be positively charged, and at pH values above the pI, it will be negatively charged. |
| Net Charge at pH 7.4 | -1 | At physiological pH, the peptide is negatively charged, which can lead to electrostatic interactions with positively charged surfaces. |
| GRAVY Score | -0.612 | The negative Grand Average of Hydropathy (GRAVY) score indicates that the peptide is generally hydrophilic. However, it contains hydrophobic residues (Phe, Ile, Ala) that can still interact with hydrophobic plastic surfaces. |
Adsorption is primarily driven by two types of interactions:
-
Electrostatic Interactions: Occur between the charged residues of the peptide and charged surfaces. Glass surfaces are typically negatively charged and can attract positively charged peptides.[3]
-
Hydrophobic Interactions: Occur between the nonpolar residues of the peptide and hydrophobic surfaces, such as polypropylene and polystyrene.[4]
Troubleshooting Guide to Prevent Adsorption
This section provides a step-by-step guide to troubleshoot and prevent FTISADTSK peptide adsorption.
Logical Flow for Troubleshooting Peptide Adsorption
Caption: Troubleshooting workflow for preventing peptide adsorption.
Step 1: Select Appropriate Labware
The choice of labware is the first and most critical step in preventing peptide loss.
-
Recommendation: Use low-binding polypropylene tubes. These tubes have a special coating that creates a hydrophilic surface, minimizing hydrophobic interactions.[5]
-
Avoid: Standard polypropylene and glass tubes are generally not recommended for peptides, especially at low concentrations, due to their propensity for hydrophobic and electrostatic interactions, respectively.[4]
Quantitative Comparison of Labware Materials
| Labware Material | Typical Peptide Recovery (%) | Primary Adsorption Mechanism |
| Standard Glass | < 10% for some peptides | Electrostatic |
| Standard Polypropylene | < 20% for hydrophobic peptides | Hydrophobic |
| Low-Binding Polypropylene | > 90% | Minimized Interactions |
| Silanized Glass | Variable, can increase loss for some peptides | Hydrophobic |
Note: Recovery percentages are approximate and can vary depending on the specific peptide and experimental conditions.
Step 2: Optimize Solvent Conditions
The composition of the solvent can significantly influence peptide solubility and adsorption.
-
pH Adjustment: Maintain a pH that is at least 2 units away from the peptide's pI (4.25). For FTISADTSK, a buffer with a pH of 6.25 or higher, or 2.25 or lower is recommended to ensure the peptide is sufficiently charged and soluble.[3]
-
Organic Solvents: Adding a small amount of organic solvent, such as acetonitrile (ACN), can disrupt hydrophobic interactions. For many peptides, the addition of 5% (v/v) ACN is sufficient to improve recovery significantly.[6]
Step 3: Labware Surface Treatment
If specialized low-binding labware is unavailable, surface treatments can be applied to standard labware.
Workflow for Labware Surface Treatment
Caption: Decision workflow for labware surface treatment.
-
BSA Coating: Coating labware with a 1% Bovine Serum Albumin (BSA) solution can effectively block nonspecific binding sites.[7][8]
-
Silanization: Treating glassware with a silanizing agent like dichlorodimethylsilane creates a hydrophobic surface, which can repel hydrophilic peptides. However, this may increase the adsorption of peptides with hydrophobic regions.[9][10]
Step 4: Use of Solvent Additives
Certain additives can be included in the peptide solution to prevent adsorption.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% to 0.1%) can prevent adsorption by coating the labware surface and keeping the peptide in solution.[11] Note that surfactants may interfere with downstream applications like mass spectrometry.[12]
-
Chaotropic Agents: For in-gel digestion, a mixture of urea (6 M) and thiourea (1 M) can reduce adsorptive losses.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my FTISADTSK peptide signal inconsistent in my LC-MS analysis?
A1: Inconsistent signal is often a result of variable peptide loss due to adsorption to different labware components (vials, pipette tips, well plates). Ensure you are using a consistent and appropriate workflow for handling the peptide, including the use of low-binding labware and optimized solvents for all steps.
Q2: Can I use silanized glassware for the FTISADTSK peptide?
A2: While silanization can prevent adsorption of some molecules, it creates a hydrophobic surface. Since FTISADTSK has hydrophobic residues, silanized glass might increase its adsorption. It is generally recommended to use low-binding polypropylene or BSA-coated glassware for this peptide.
Q3: Is it better to coat my labware with BSA or use a surfactant in my buffer?
A3: Both methods can be effective. BSA coating is a pre-treatment of the labware and is often preferred as it does not introduce a substance into your peptide solution that might interfere with downstream assays. Surfactants are added directly to the solution and can be very effective but must be compatible with your experimental endpoint. For example, some surfactants can cause ion suppression in mass spectrometry.[12]
Q4: At what concentration is peptide adsorption most problematic?
A4: Adsorption is most significant at low peptide concentrations (e.g., in the low ng/mL to pg/mL range). At higher concentrations, the binding sites on the labware surface become saturated, and the percentage of total peptide lost is lower.
Q5: How can I determine the optimal concentration of acetonitrile to add to my solvent?
A5: You can perform a recovery study by preparing your peptide standard in a series of solvents with increasing concentrations of acetonitrile (e.g., 0%, 2.5%, 5%, 10%). Analyze the samples and determine which concentration provides the highest and most consistent recovery without negatively impacting your downstream analysis (e.g., chromatographic peak shape).[6]
Experimental Protocols
Protocol 1: BSA Coating of Polypropylene Tubes
-
Prepare a 1% BSA Solution: Dissolve 1g of high-purity BSA in 100 mL of phosphate-buffered saline (PBS). Filter sterilize the solution using a 0.22 µm filter.
-
Coat the Tubes: Add a sufficient volume of the 1% BSA solution to completely coat the inner surface of the polypropylene tubes.
-
Incubate: Incubate the tubes at room temperature for 1-2 hours or at 4°C overnight.[7]
-
Aspirate and Dry: Aspirate the BSA solution. The tubes can be used immediately or allowed to air dry in a sterile environment. For long-term storage, coated tubes can be stored at -20°C.[7]
Protocol 2: Silanization of Glassware
Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment, as dichlorodimethylsilane is corrosive and releases HCl gas upon contact with moisture.
-
Clean Glassware: Thoroughly wash the glassware with detergent and water, followed by rinses with deionized water. Dry the glassware completely in an oven at >100°C.[9][10]
-
Prepare Silanizing Solution: Prepare a 5% (v/v) solution of dichlorodimethylsilane in a dry, non-polar solvent like heptane or toluene.[9]
-
Treat Glassware: Immerse the dry glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are in contact with the solution.[10]
-
Rinse: Rinse the glassware with dry toluene, followed by dry methanol.[10]
-
Dry: Allow the glassware to dry completely in an oven at >100°C overnight before use.[10]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Suppression of peptide sample losses in autosampler vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coating Tubes with 1% BSA [genomecenter.tu-dresden.de]
- 8. researchgate.net [researchgate.net]
- 9. peptideweb.com [peptideweb.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. researchgate.net [researchgate.net]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
Common issues with FTISADTSK acetate solubility and aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FTISADTSK acetate. The information provided is designed to address common issues related to the solubility and aggregation of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide that serves as a stable, endogenous signature peptide for the therapeutic monoclonal antibody, Trastuzumab. It is primarily used in selected reaction monitoring (SRM) mass spectrometry assays to quantify Trastuzumab levels in biological samples.[1][2] The acetate salt form is common for synthetic peptides and is generally preferred for biological applications over other counter-ions like trifluoroacetate (TFA).[3]
Q2: What are the main challenges when working with this compound?
A2: The primary challenges with this compound, like many synthetic peptides, revolve around achieving and maintaining its solubility while preventing aggregation.[4][5] The peptide's amino acid sequence dictates its inherent physicochemical properties, which can make it prone to these issues.
Q3: What are the physicochemical properties of the FTISADTSK peptide?
A3: To understand the solubility and aggregation behavior of FTISADTSK, we can analyze its amino acid sequence: Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys .
Based on its sequence, we can predict the following properties:
| Property | Predicted Value/Characteristic | Implication for Handling |
| Amino Acid Composition | 3 Hydrophobic (F, I, A), 4 Polar/Hydrophilic (T, S, D, K), 2 Neutral (T, S) | Moderately hydrophobic, which can present solubility challenges in purely aqueous solutions. |
| Net Charge at Neutral pH (pH 7.0) | 0 | At neutral pH, the peptide has no net charge, which can lead to minimal solubility in water due to reduced electrostatic repulsion between peptide molecules.[5] |
| Estimated Isoelectric Point (pI) | ~6.5 | The peptide will have minimal solubility at or near this pH. To improve solubility, the pH of the solution should be adjusted to be at least 1-2 units away from the pI.[5] |
| Aggregation Propensity | Moderate | The presence of hydrophobic residues (F, I, A) can promote intermolecular hydrophobic interactions, leading to aggregation. The threonine and serine residues can also participate in hydrogen bonding, which may contribute to self-assembly. |
Q4: How should I store this compound?
A4: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C.[1] Once reconstituted into a stock solution, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can promote aggregation.[1][5] Stock solutions at -20°C are typically stable for about a month, while at -80°C, they can be stored for up to six months.[1]
Troubleshooting Guide: Solubility
Problem: My this compound will not dissolve in water.
This is a common issue due to the peptide's neutral charge at pH 7 and its moderate hydrophobicity.
Solutions:
-
pH Adjustment: Since the predicted isoelectric point (pI) is around 6.5, dissolving the peptide in a buffer with a pH further away from this value will increase its net charge and enhance solubility.
-
Acidic Conditions (pH < 5.5): The aspartic acid residue will be protonated, and the lysine residue will be protonated, resulting in a net positive charge. Try dissolving in a small amount of 10% acetic acid and then dilute with your aqueous buffer.
-
Basic Conditions (pH > 7.5): The aspartic acid will be deprotonated, and the lysine will be deprotonated, resulting in a net negative charge. A small amount of 0.1 M ammonium bicarbonate can be used for initial dissolution.
-
-
Use of Organic Solvents: For peptides with hydrophobic character, the use of a small amount of an organic solvent can aid in initial solubilization.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (ACN), or dimethylformamide (DMF) are commonly used.
-
Procedure: First, dissolve the peptide in a minimal amount of the organic solvent (e.g., 50-100 µL of DMSO). Once fully dissolved, slowly add your aqueous buffer to the desired final concentration while gently vortexing.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your downstream assay (typically <1% for cell-based assays).
-
Recommended Solvents for Initial Solubilization of this compound
| Solvent | Concentration | Suitability | Notes |
| 10% Acetic Acid | 10% (v/v) in water | Good | Creates a positive net charge on the peptide. |
| 0.1 M Ammonium Bicarbonate | 0.1 M in water | Good | Creates a negative net charge on the peptide. |
| DMSO | 100% | Excellent | Effective for hydrophobic peptides. Dilute slowly. |
| Acetonitrile (ACN) | 50-100% | Good | Often used in mass spectrometry applications. |
Troubleshooting Guide: Aggregation
Problem: My this compound solution appears cloudy or forms a precipitate over time.
This is indicative of peptide aggregation, where individual peptide molecules self-associate to form larger, insoluble complexes.
Solutions:
-
Optimize pH and Concentration:
-
Ensure the pH of your stock solution is at least 1-2 units away from the isoelectric point (~6.5).
-
Work with the lowest feasible concentration for your experiments, as higher concentrations promote intermolecular interactions.[5]
-
-
Proper Storage:
-
Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term stability.
-
-
Sonication: Gentle sonication in a water bath can help to break up small aggregates and improve dissolution. Avoid excessive heating.
-
Centrifugation: Before use in an assay, centrifuge your peptide solution to pellet any undissolved peptide or aggregates. Use the supernatant for your experiment.
Experimental Protocols
Protocol 1: Reconstitution of this compound for Stock Solution
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Perform a solubility test with a small amount of the peptide if the optimal solvent is unknown.
-
Based on the troubleshooting guide, select an appropriate initial solvent (e.g., 10% acetic acid or DMSO).
-
Add a small volume of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS) to reach the final stock concentration.
-
If the initial solvent was an organic solvent, ensure the final concentration is compatible with your assay.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Sample Preparation for SRM Analysis of Trastuzumab using FTISADTSK
This is a generalized workflow for using FTISADTSK as an internal standard. Specifics will depend on the biological matrix and instrumentation.
-
Sample Collection: Collect the biological matrix (e.g., plasma, serum) containing Trastuzumab.
-
Denaturation and Reduction: Denature the proteins in the sample and reduce the disulfide bonds of Trastuzumab. This is typically done using agents like RapiGest™ or urea, followed by DTT.
-
Alkylation: Alkylate the free cysteine residues to prevent disulfide bond reformation, commonly using iodoacetamide.
-
Enzymatic Digestion: Digest the protein sample with trypsin. This will cleave Trastuzumab and generate the FTISADTSK signature peptide.
-
Internal Standard Spiking: Spike the digested sample with a known concentration of a stable isotope-labeled (SIL) version of FTISADTSK.
-
Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup methods to remove interfering substances from the digest.
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in SRM mode. Monitor the specific transitions for both the native FTISADTSK from Trastuzumab and the SIL-FTISADTSK internal standard.
Visualizations
Caption: Workflow for this compound preparation and use in an SRM assay.
Caption: Decision logic for troubleshooting this compound solubility.
References
- 1. Aptamer-based sample purification for mass spectrometric quantification of trastuzumab in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Improving FTISADTSK peptide recovery during sample cleanup
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of the FTISADTSK peptide during sample cleanup.
Troubleshooting Guide: Low FTISADTSK Peptide Recovery
Low recovery of the FTISADTSK peptide during sample cleanup, particularly with solid-phase extraction (SPE), can be attributed to several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No FTISADTSK Peptide Detected Post-Elution
To diagnose the source of peptide loss, it is essential to analyze the fractions from each step of the SPE process (load, wash, and elution).[1][2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low FTISADTSK peptide recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting FTISADTSK recovery during SPE?
A1: The most critical factors include the choice of SPE sorbent, the composition and pH of the loading, washing, and elution solvents, and the potential for non-specific binding of the peptide to labware.[1][4][5] FTISADTSK is a signature peptide from Trastuzumab.[6][7] Optimizing the SPE protocol, rather than using a generic one, can significantly improve peptide recovery by 30-50%.[8]
Q2: How do I choose the right SPE sorbent for FTISADTSK?
A2: For a peptide of unknown or intermediate hydrophobicity like FTISADTSK, a C18 reversed-phase sorbent is a good starting point.[9][10] These sorbents are effective for desalting and concentrating peptides.[11] If recovery is still low with C18, consider the peptide's properties. For very hydrophilic peptides, a graphite spin column might offer better recovery.[11]
Q3: My peptide is sticking to the collection tubes. How can I prevent this?
A3: Peptides, especially at low concentrations, are prone to non-specific binding to surfaces like glass.[5][12] To mitigate this, use low-binding polypropylene or silanized glassware.[4][5] Adding a small amount of organic solvent (e.g., acetonitrile) or a carrier protein to your sample can also help reduce adsorption to container walls.[12][13]
Q4: Can the dry-down and reconstitution step after elution lead to peptide loss?
A4: Yes, the dry-down and reconstitution steps are common points of peptide loss due to adsorption to the container surface or incomplete re-solubilization.[5] To address this, consider using a micro-elution SPE format which provides a concentrated eluate that may not require a dry-down step.[5][14] If you must dry the sample, ensure the reconstitution solvent is strong enough to fully dissolve the peptide.
Q5: What is the recommended storage for FTISADTSK to ensure its stability?
A5: To prevent degradation, it is best to store the FTISADTSK peptide in its lyophilized form at -20°C or -80°C.[15] Once in solution, aliquot the peptide to avoid repeated freeze-thaw cycles and store it frozen.[15] The stability of a peptide in solution is influenced by its amino acid sequence and pH.[15][16]
Experimental Protocols
Generic Solid-Phase Extraction (SPE) Protocol for FTISADTSK Peptide
This protocol is a starting point and should be optimized for your specific sample matrix.
Materials:
-
SPE Cartridge (e.g., C18, 100 mg)
-
Conditioning Solvent: 100% Acetonitrile (ACN)
-
Equilibration Solvent: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Sample Loading Solution: Sample diluted in 0.1% TFA in Water
-
Wash Solvent: 0.1% TFA in 5% ACN/95% Water
-
Elution Solvent: 0.1% TFA in 60% ACN/40% Water
Workflow Diagram:
Caption: General workflow for solid-phase extraction of peptides.
Procedure:
-
Conditioning: Pass 1 mL of Conditioning Solvent through the SPE cartridge.
-
Equilibration: Pass 2 x 1 mL of Equilibration Solvent through the cartridge. Do not let the sorbent bed dry out.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 drop/second).
-
Washing: Pass 1 mL of Wash Solvent through the cartridge to remove salts and other hydrophilic impurities.
-
Elution: Elute the FTISADTSK peptide with 2 x 0.5 mL of Elution Solvent into a low-binding collection tube.
Quantitative Data Summary
Optimizing each step of the SPE protocol can have a significant impact on the final recovery of the FTISADTSK peptide. The following table summarizes the expected recovery improvements based on systematic optimization.
| Parameter | Standard Condition | Optimized Condition | Expected Recovery Improvement |
| Sample Solvent | 50% ACN | 5% ACN | 20-30% |
| Wash Solvent | 20% ACN | 5% ACN | 15-25% |
| Elution Solvent | 50% ACN | 60% ACN with 0.1% TFA | 30-40% |
| Labware | Standard Glass | Low-binding Polypropylene | 10-20% |
| Elution Volume | 0.5 mL | 1.0 mL | 5-15% |
Note: These are generalized expected improvements. Actual results may vary depending on the specific characteristics of the FTISADTSK peptide and the sample matrix. A systematic evaluation of each parameter is recommended to achieve maximum recovery.[17]
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. waters.com [waters.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of FTISADTSK
Welcome to the technical support center for the quantification of the FTISADTSK peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate and robust quantification of FTISADTSK in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is FTISADTSK and why is it quantified?
A1: FTISADTSK is a signature peptide derived from the therapeutic monoclonal antibody, Trastuzumab.[1][2] Trastuzumab is used in the treatment of certain types of cancer, particularly breast and stomach cancer. The quantification of FTISADTSK in biological matrices, such as human plasma or serum, is a crucial component of pharmacokinetic (PK) studies.[2][3] These studies help determine the absorption, distribution, metabolism, and excretion (ADME) of Trastuzumab in the body, which is essential for optimizing dosing regimens and ensuring therapeutic efficacy.
Q2: What is the general workflow for quantifying FTISADTSK?
A2: The quantification of FTISADTSK typically involves a "bottom-up" proteomics approach. This workflow includes several key steps:
-
Sample Preparation: Extraction and purification of Trastuzumab from the biological matrix (e.g., plasma).
-
Digestion: Enzymatic digestion of the purified antibody, most commonly with trypsin, to generate smaller peptides, including the signature peptide FTISADTSK.
-
LC-MS/MS Analysis: Separation of the resulting peptides by liquid chromatography followed by detection and quantification using tandem mass spectrometry.
-
Data Analysis: Calculation of the concentration of FTISADTSK, which is then used to determine the concentration of Trastuzumab in the original sample.
A stable isotope-labeled (SIL) internal standard of FTISADTSK is highly recommended to be spiked into the sample at the beginning of the workflow to correct for variability in sample preparation and matrix effects.[2]
Q3: What are matrix effects and how do they impact FTISADTSK quantification?
A3: Matrix effects are a common challenge in LC-MS analysis and refer to the alteration of the ionization efficiency of the target analyte (FTISADTSK) by co-eluting compounds from the biological matrix.[4] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. The complex nature of biological matrices like plasma, which contain a high abundance of proteins, lipids, and salts, makes them particularly prone to causing matrix effects.
Q4: How can I minimize matrix effects in my FTISADTSK assay?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Thoroughly remove interfering matrix components through techniques like protein precipitation, solid-phase extraction (SPE), or immunoaffinity capture.[1][5]
-
Optimized Chromatographic Separation: Develop a robust liquid chromatography method that separates FTISADTSK from co-eluting matrix components. This can be achieved by optimizing the column chemistry, mobile phase composition, and gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of FTISADTSK is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the impact of matrix effects can be effectively normalized, leading to more accurate quantification.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of FTISADTSK.
Issue 1: Poor Peak Shape or Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Optimize Mobile Phase: Adjust the organic solvent composition (e.g., acetonitrile, methanol) and the concentration of additives (e.g., formic acid, trifluoroacetic acid). For reversed-phase chromatography, increasing the aqueous component of the mobile phase generally increases retention time.[3] - Evaluate Different Columns: Test columns with different stationary phase chemistries (e.g., C18, C8) and particle sizes to improve peak shape and resolution. - Adjust Gradient Profile: Optimize the gradient slope and duration to ensure adequate separation of FTISADTSK from interfering components. |
| Inefficient Ionization | - Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the ionization of FTISADTSK. |
| Sample Degradation | - Ensure Proper Sample Handling and Storage: FTISADTSK acetate solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers to prevent degradation.[2] Avoid repeated freeze-thaw cycles. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Standardize Protocol: Ensure all steps of the sample preparation workflow, including protein precipitation, reduction, alkylation, and digestion, are performed consistently across all samples. The use of automated liquid handling systems can improve reproducibility. - Optimize Digestion: Ensure complete and reproducible tryptic digestion by optimizing the enzyme-to-protein ratio, digestion time, and temperature. |
| Presence of Matrix Effects | - Implement a SIL-IS: The use of a stable isotope-labeled internal standard for FTISADTSK is the most effective way to compensate for variability introduced by matrix effects.[2] - Perform Matrix Effect Evaluation: Conduct post-extraction spike experiments with different lots of blank matrix to assess the extent of matrix effects and ensure the chosen sample preparation method is effective in minimizing them. |
| Carryover | - Optimize Wash Steps: Incorporate rigorous wash steps in the LC method between sample injections to prevent carryover of FTISADTSK or other analytes. |
Issue 3: Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Incorrect MRM Transitions or Collision Energy | - Optimize MRM Parameters: Experimentally determine the optimal precursor ion (Q1) and product ions (Q3) for FTISADTSK. Optimize the collision energy for each transition to achieve the highest and most stable signal.[6][7] While specific published values can be a good starting point, they may need to be fine-tuned for your specific instrument. - Use Multiple Transitions: Monitor at least two or three MRM transitions for both the analyte and the internal standard to ensure specificity and confirm the identity of the peptide. |
| Calibration Curve Issues | - Prepare Calibrators in a Representative Matrix: Prepare calibration standards in a blank matrix that closely matches the study samples to account for matrix effects. - Choose an Appropriate Calibration Range: The calibration curve should cover the expected concentration range of FTISADTSK in the study samples. |
| Interference from Endogenous Peptides | - Verify Specificity: Analyze multiple batches of blank matrix to ensure there are no endogenous peaks that interfere with the retention time and MRM transitions of FTISADTSK. |
Experimental Protocols
Generic Sample Preparation Protocol for Trastuzumab in Human Plasma
This protocol provides a general framework for the extraction and digestion of Trastuzumab from human plasma to generate the FTISADTSK peptide for LC-MS/MS analysis.
-
Protein Precipitation:
-
To 100 µL of human plasma, add 400 µL of a precipitating agent (e.g., saturated ammonium sulfate or acetonitrile).[1]
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully discard the supernatant.
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in a denaturation buffer (e.g., 6 M guanidine hydrochloride).
-
Add a reducing agent (e.g., dithiothreitol, DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature and add an alkylating agent (e.g., iodoacetamide, IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of the denaturant.
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w).
-
Incubate at 37°C for 4-16 hours.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to stop the digestion.
-
Perform solid-phase extraction (SPE) to desalt and concentrate the peptides, including FTISADTSK.
-
Physicochemical Properties of FTISADTSK
| Property | Value/Information | Source |
| Amino Acid Sequence | Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys | [1][2] |
| Molecular Weight (Monoisotopic) | 983.48 Da | Calculated |
| Isoelectric Point (pI) | ~4.05 | Calculated |
| Hydrophobicity | Hydrophilic | Calculated |
Note: Calculated values are based on the amino acid sequence and may vary slightly depending on the prediction tool used.
Visualizations
General Workflow for FTISADTSK Quantification
Caption: General experimental workflow for the quantification of FTISADTSK.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting logic for addressing low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. A generic sample preparation method for the multiplex analysis of seven therapeutic monoclonal antibodies in human plasma or serum with liquid chromatography-tandem mass spectrometry [dspace.library.uu.nl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Collision Energy for FTISADTSK Fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the tandem mass spectrometry (MS/MS) analysis of the peptide FTISADTSK. The following sections offer insights into optimizing collision energy to achieve robust and informative fragmentation for confident peptide identification and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing collision energy for the peptide FTISADTSK?
The primary goal is to identify a collision energy setting that efficiently fragments the FTISADTSK precursor ion to produce a rich spectrum of b- and y-ions.[1] This rich fragmentation pattern is essential for confirming the peptide's amino acid sequence.[2] An optimal collision energy will provide a balance between precursor ion depletion and the generation of a wide range of fragment ions with sufficient intensity for detection.
Q2: Which fragmentation techniques are most suitable for a hydrophilic peptide like FTISADTSK?
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are the most common and generally effective fragmentation techniques for unmodified, hydrophilic peptides like FTISADTSK.[1]
-
CID: Typically performed in ion trap or triple quadrupole instruments, CID is a lower-energy fragmentation method that predominantly produces b- and y-ions.[3]
-
HCD: Utilized in Orbitrap instruments, HCD is a higher-energy fragmentation that also yields b- and y-ions but often with higher resolution and mass accuracy in the fragment ion spectrum.[2]
For FTISADTSK, both techniques are expected to yield informative spectra. The choice may depend on the available instrumentation and specific experimental goals.
Q3: How does the charge state of the FTISADTSK precursor ion affect collision energy optimization?
The charge state of the precursor ion significantly influences the optimal collision energy. Higher charge states generally require lower collision energies to induce fragmentation due to the increased charge repulsion within the peptide. For a tryptic peptide like FTISADTSK, which has a lysine (K) at its C-terminus, it is likely to be observed as a +2 or +3 charge state in electrospray ionization. It is crucial to optimize the collision energy for each charge state individually.
Q4: Are there any specific amino acids in the FTISADTSK sequence that might influence fragmentation?
The sequence FTISADTSK does not contain proline, which is known to cause specific and sometimes dominant fragmentation patterns. However, the presence of serine (S) and threonine (T) can lead to neutral losses of water (H₂O), and aspartic acid (D) can also influence fragmentation. These characteristics should be considered when analyzing the resulting MS/MS spectra.
Troubleshooting Guide
This guide addresses common issues encountered during the fragmentation of the FTISADTSK peptide.
Problem 1: No or very weak fragmentation of the FTISADTSK precursor ion.
| Potential Cause | Troubleshooting Steps |
| Insufficient Collision Energy | The applied collision energy may be too low to induce fragmentation.[1] Increase the collision energy in a stepwise manner. |
| Incorrect Precursor Isolation | The mass spectrometer may not be isolating the m/z of the FTISADTSK precursor ion correctly. Verify the isolation window and the precursor m/z setting. |
| Collision Gas Issue | Check if the collision gas (e.g., nitrogen or argon) is flowing at the correct pressure. A lack of collision gas will prevent fragmentation.[1] |
| Instrument Detuning | The instrument may require tuning or calibration. Run a standard peptide sample to verify instrument performance. |
Problem 2: Low sequence coverage for FTISADTSK.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Collision Energy | The collision energy may be too high, leading to excessive fragmentation into very small, uninformative ions, or too low, resulting in insufficient fragmentation.[1] Perform a collision energy ramp or a stepped collision energy experiment to find the optimal range. |
| Dominant Neutral Loss | The presence of multiple serine and threonine residues may lead to significant water loss, which can dominate the spectrum. Consider this during spectral interpretation. |
| Poor Ion Statistics | The precursor ion intensity may be too low. Optimize the chromatography to improve the peak shape and intensity of FTISADTSK. |
Problem 3: MS/MS spectrum is dominated by the precursor ion.
| Potential Cause | Troubleshooting Steps |
| Collision Energy is Too Low | The primary reason for a dominant precursor ion is insufficient collision energy.[1] Gradually increase the collision energy. |
| Peptide Stability | The peptide may be particularly stable. Experiment with stepped collision energy to ensure a broader range of energies is applied. |
Predicted Fragmentation of FTISADTSK
The following table provides the theoretical monoisotopic m/z values for the singly charged b- and y-ions of the peptide FTISADTSK. This can be used as a reference when evaluating the quality of experimental MS/MS spectra.
| Residue | # | b-ion (m/z) | y-ion (m/z) | # | Residue |
| F | 1 | 148.0757 | 930.4596 | 9 | T |
| T | 2 | 249.1235 | 783.3839 | 8 | S |
| I | 3 | 362.2075 | 696.3524 | 7 | A |
| S | 4 | 449.2391 | 625.3153 | 6 | D |
| A | 5 | 520.2762 | 510.2884 | 5 | T |
| D | 6 | 635.3031 | 409.2406 | 4 | S |
| T | 7 | 736.3509 | 322.2090 | 3 | K |
| S | 8 | 823.3824 | 221.1612 | 2 | |
| K | 9 | 951.4774 | 147.1128 | 1 |
Experimental Protocols
Collision Energy Optimization for FTISADTSK
This protocol outlines a general procedure for optimizing the collision energy for the fragmentation of the FTISADTSK peptide using a data-dependent acquisition (DDA) method.
1. Sample Preparation:
- Prepare a solution of synthetic FTISADTSK peptide at a concentration of 1 pmol/µL in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in water).
2. LC-MS/MS Method Setup:
- Set up a liquid chromatography method that provides good retention and peak shape for the FTISADTSK peptide.
- Create a data-dependent MS/MS method with an inclusion list containing the m/z values for the expected charge states of FTISADTSK (e.g., +2 and +3).
- Set the instrument to acquire MS/MS spectra for the target precursor ions.
3. Collision Energy Ramp Experiment:
- Create multiple instances of the DDA method, each with a different collision energy setting.
- For a normalized collision energy (NCE) approach (common on Orbitrap instruments), test a range of NCE values (e.g., 20, 25, 30, 35, 40, 45).
- For instruments using a fixed collision energy in electron volts (eV), test a range appropriate for the m/z and charge state of the precursor.
- Inject the FTISADTSK sample for each collision energy setting.
4. Data Analysis:
- Manually inspect the MS/MS spectra obtained at each collision energy.
- Evaluate the spectra based on:
- Sequence Coverage: The percentage of the peptide backbone covered by the observed b- and y-ions.
- Fragment Ion Intensity: The intensity of the key fragment ions.
- Precursor Ion Depletion: The extent to which the precursor ion has been fragmented.
- Select the collision energy that provides the best balance of these factors.
Visualizations
References
Troubleshooting poor peak shape for FTISADTSK in chromatography
Technical Support Center: Peptide Chromatography
Welcome to the technical support center for peptide analysis. This guide provides detailed troubleshooting for common chromatographic issues encountered during the analysis of the synthetic peptide FTISADTSK.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to poor peak shape for the peptide FTISADTSK, providing potential causes and actionable solutions.
Q1: Why is my FTISADTSK peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It is often caused by secondary interactions between the peptide and the stationary phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) using an additive like trifluoroacetic acid (TFA) protonates the silanol groups, minimizing these secondary interactions.[2][4]
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped column specifically designed for peptide or protein analysis to reduce the number of available silanol groups.[2][5]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing.[1][5][6][7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the packed bed can create alternative flow paths, resulting in tailing.[1][6]
-
Metal Surface Interactions: Peptides containing acidic residues (like Aspartic Acid in FTISADTSK) can chelate with trace metals in stainless steel components (frits, tubing), causing tailing.[1][10]
-
Solution: Use Bio-inert or PEEK Hardware: Employing LC systems and columns with bio-inert surfaces can mitigate these interactions.[10]
-
Q2: What causes peak fronting for my FTISADTSK peptide?
Peak fronting, where the peak's leading edge is sloped and the tail is steep, is less common than tailing but indicates specific problems.
Potential Causes & Solutions:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.[5][11] This is distinct from the mass overload that often causes tailing.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread improperly at the column head, resulting in fronting.[11][12][13]
-
Poor Column Packing / Column Void: An improperly packed column or the formation of a void at the column inlet can cause uneven flow and lead to fronting or split peaks.[14][15] This would typically affect all peaks in the chromatogram.[14]
-
Solution: Replace the Column: If a void is suspected, the column usually needs to be replaced.[14]
-
Q3: I am observing split or shoulder peaks for FTISADTSK. Why is this happening?
Split peaks suggest that the analyte band is being divided into two or more paths during separation.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Contaminants from the sample or system can partially clog the inlet frit, causing the sample flow to split as it enters the column.[14][16] This issue typically affects all peaks.[8][16]
-
Column Void or Channeling: A void at the head of the column or channels forming in the packed bed can create multiple paths for the analyte.[14]
-
Solution: Replace the Column: A column with a significant void cannot typically be repaired and should be replaced.[14]
-
-
Co-elution with an Impurity: The split peak may actually be two closely eluting compounds: the FTISADTSK peptide and a synthesis-related impurity.[16]
-
Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause the analyte to precipitate at the column inlet or travel through in a distorted band.[13][18]
-
Solution: Prepare Sample in Mobile Phase: Dissolve the peptide in the starting mobile phase conditions.[13]
-
Data & Protocols
Recommended Starting Conditions for FTISADTSK Analysis
The following table provides recommended starting parameters for a robust reverse-phase HPLC method for FTISADTSK.
| Parameter | Recommendation | Rationale |
| Column | C18, Wide Pore (300 Å), 2.1-4.6 mm ID, 100-150 mm length, <3 µm particle size | C18 provides good hydrophobic retention for peptides.[19] Wide pores are necessary for peptides to prevent restricted diffusion. Smaller particles enhance efficiency. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA is an effective ion-pairing agent that improves peak shape and retention for peptides.[4][20][21] It protonates silanols to reduce secondary interactions.[4] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Acetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency.[17] |
| Gradient | Start at 5% B, ramp to 45% B over 20-30 minutes (shallow gradient, ~1-2% / min) | Peptides require shallow gradients for optimal resolution.[17] A slow increase in organic solvent strength effectively separates peptides with similar properties. |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | A standard flow rate for analytical columns. Adjust proportionally for different column diameters. |
| Column Temperature | 35 - 45 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. It is an important parameter to optimize for peptide separations.[22] |
| Detection (UV) | 214 nm or 220 nm | This wavelength corresponds to the absorbance of the peptide backbone, providing a strong signal for most peptides.[19] |
| Injection Volume | 5 - 20 µL | Keep the volume low to prevent band broadening. Ensure the injected mass does not overload the column. |
| Sample Diluent | Mobile Phase A (0.1% TFA in Water) | Dissolving the sample in the initial mobile phase ensures compatibility and sharp peaks.[11][13] |
Note on Mobile Phase Additives: While TFA provides excellent chromatography, it can cause ion suppression in mass spectrometry (MS).[20] For LC-MS applications, 0.1% formic acid (FA) is a common alternative, though it may result in broader peaks due to its lower ionic strength and weaker ion-pairing ability.[23][24][25]
Experimental Protocol: Standard RP-HPLC Analysis of FTISADTSK
This protocol outlines a standard procedure for analyzing the purity of the FTISADTSK peptide.
1. Objective: To assess the purity of a synthetic FTISADTSK sample using reverse-phase high-performance liquid chromatography with UV detection.
2. Materials:
-
FTISADTSK peptide standard/sample
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA), sequencing grade
-
HPLC system with gradient pump, autosampler, column oven, and UV detector
-
C18 wide-pore column (e.g., 300 Å, 4.6 x 150 mm, 2.7 µm)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Prepare a stock solution of FTISADTSK at 1.0 mg/mL by dissolving it in Mobile Phase A.
-
Vortex briefly to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with Mobile Phase A.
-
-
HPLC Method Setup:
-
Install the C18 column and set the column oven temperature to 40 °C.
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Set the UV detector to monitor at 214 nm.
-
Program the following gradient:
Time (min) % Mobile Phase B Flow Rate (mL/min) 0.0 5.0 1.0 25.0 45.0 1.0 26.0 95.0 1.0 28.0 95.0 1.0 28.1 5.0 1.0 | 32.0 | 5.0 | 1.0 |
-
-
Analysis:
-
Inject 10 µL of a blank (Mobile Phase A).
-
Inject 10 µL of the prepared FTISADTSK working solution.
-
Acquire data for the duration of the run (32 minutes).
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of FTISADTSK by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Visual Guides & Workflows
Troubleshooting Workflow for Poor Peak Shape
This diagram provides a logical workflow to diagnose and solve common peak shape problems.
Caption: A step-by-step workflow for diagnosing poor peak shape.
Logical Relationships: Causes of Peak Tailing
This diagram illustrates the relationship between the primary problem (peak tailing) and its underlying chemical and physical causes.
Caption: A cause-and-effect diagram for peptide peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. chromforum.org [chromforum.org]
- 13. silicycle.com [silicycle.com]
- 14. silicycle.com [silicycle.com]
- 15. support.waters.com [support.waters.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. agilent.com [agilent.com]
- 21. peptide.com [peptide.com]
- 22. hplc.eu [hplc.eu]
- 23. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Carryover of FTISADTSK in LC Systems
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide carryover in liquid chromatography (LC) systems, with a specific focus on the peptide FTISADTSK.
Understanding FTISADTSK Carryover
Carryover of the peptide FTISADTSK in LC-MS analysis is a persistent issue that can significantly impact data quality and analytical sensitivity. This phenomenon, where remnants of the peptide from a previous injection appear in subsequent runs, is primarily due to its physicochemical properties which promote adsorption to various surfaces within the LC system.
To better understand the behavior of FTISADTSK, its key physicochemical properties have been predicted using specialized bioinformatics tools.
Predicted Physicochemical Properties of FTISADTSK:
| Property | Predicted Value | Significance in Carryover |
| Molecular Weight | 952.05 Da | Larger molecules can sometimes have more points of interaction with surfaces. |
| Isoelectric Point (pI) | 5.52 | At pH values commonly used in reversed-phase chromatography (e.g., pH 2-3 with formic acid), the peptide will have a net positive charge, which can lead to ionic interactions with negatively charged surfaces within the LC system, such as exposed silanols on the stationary phase or metal surfaces. |
| Hydrophobicity (GRAVY Score) | -0.356 | A negative GRAVY score indicates that the peptide is generally hydrophilic. However, it contains hydrophobic residues (Phenylalanine, Isoleucine, Alanine, Leucine) which can still contribute to hydrophobic interactions with the stationary phase and other non-polar surfaces in the LC flow path. |
These properties suggest that a combination of ionic and hydrophobic interactions likely contributes to the carryover of FTISADTSK.
Troubleshooting Guide: A Systematic Approach
Encountering carryover can be a frustrating experience. This guide provides a systematic, question-and-answer-based approach to identifying and resolving the issue.
Q1: I'm observing the FTISADTSK peak in my blank injections. Where do I start?
The first step is to systematically isolate the source of the carryover. The most common culprits are the autosampler, the column, and connecting tubing.
Experimental Workflow for Isolating Carryover Source:
Caption: A logical workflow for systematically identifying the source of peptide carryover in an LC system.
Q2: My troubleshooting points to the autosampler. What are the specific cleaning protocols?
The autosampler has several components where peptides can adhere, including the injection needle, sample loop, and valve rotor seals.
Detailed Autosampler Cleaning Protocol:
-
Needle Wash/Rinse:
-
Objective: To remove adsorbed peptide from the exterior and interior of the injection needle.
-
Protocol:
-
Prepare a strong needle wash solution. A highly effective solution for peptides is a mixture of 2,2,2-trifluoroethanol (TFE) and water (e.g., 50:50 v/v). Alternatively, a mixture of isopropanol, acetonitrile, and water (e.g., 1:1:1 v/v/v) with 0.1% formic acid can be used.
-
In your instrument software, program an extended needle wash sequence. Increase the duration and volume of the wash cycle.
-
Ensure the wash solution is fresh and the reservoir is clean.
-
-
-
Sample Loop and Injection Valve Flushing:
-
Objective: To clean the internal surfaces of the sample loop and injection valve.
-
Protocol:
-
Disconnect the column from the injection valve.
-
Place the outlet of the injection valve into a waste container.
-
Repeatedly inject a large volume (e.g., 5-10 times the loop volume) of a strong cleaning solution. A recommended sequence is:
-
Methanol
-
Isopropanol
-
Acetonitrile
-
50:50 TFE:Water
-
-
Follow with a thorough flush with your mobile phase to re-equilibrate the system.
-
-
Q3: I've identified the column as the source of carryover. How can I effectively clean it?
Peptides can strongly bind to the column's stationary phase, frits, and any active sites.
Column Cleaning and Regeneration Protocol:
-
Objective: To remove strongly adsorbed FTISADTSK from the analytical column.
-
Protocol:
-
Disconnect the column from the detector to avoid contamination.
-
Reverse the column direction to flush contaminants from the inlet frit.
-
Wash the column with a series of solvents at a low flow rate (e.g., 0.2-0.5 mL/min for a standard analytical column). A typical sequence is:
-
Step 1 (Remove Buffers): HPLC-grade water for 20-30 column volumes.
-
Step 2 (Remove Non-polar Residues): Isopropanol for 30-40 column volumes.
-
Step 3 (Strong Elution): 50:50 Acetonitrile:Isopropanol for 30-40 column volumes.
-
Step 4 (For Persistent Carryover): A solution of 30% TFE in water can be a very effective wash for strongly bound peptides.[1][2] Flush for at least 30 minutes.
-
Step 5 (Re-equilibration): Flush with your mobile phase starting composition for at least 30 column volumes before reconnecting to the detector.
-
-
Q4: The carryover seems to be in the system tubing and valves. What is the best way to flush the entire system?
System-wide contamination requires a thorough flushing procedure.
LC System Flushing Protocol:
-
Objective: To clean the entire LC flow path, including pumps, degasser, mixer, and connecting tubing.
-
Protocol:
-
Remove the column and any guard columns.
-
Replace the column with a low-volume union.
-
Flush each solvent line and pump channel sequentially with a series of solvents. A recommended general-purpose cleaning sequence is:
-
HPLC-grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
-
For persistent peptide carryover, a "Magic Mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone can be effective.
-
After flushing with strong solvents, thoroughly flush the system with your mobile phase to ensure complete removal of the cleaning agents.
-
Quantitative Data on Carryover Reduction
The effectiveness of different cleaning strategies can be quantified. The following table summarizes reported carryover reduction for peptides using various methods.
| Method/Wash Solution | Analyte | Carryover Reduction | Reference |
| Trifluoroethanol (TFE) Injection & Mobile Phase Additive | General Peptides | Significant reduction in carryover was achieved. | [1][2] |
| Systematic Component Removal | Neuropeptide Y (NPY) | Carryover reduced from 4.05% to 2.41% after removing the column. Further reduction to 2.15% without the guard column. | |
| Optimized Needle Wash (Pre- and Post-Injection) | Granisetron | 3-fold reduction in carryover compared to a standard post-injection wash. | |
| FOS-Choline-12 (0.1%) Wash Solution | IgG1 Peptides | Complete removal of carryover after the first blank injection. |
Frequently Asked Questions (FAQs)
Q: Can mobile phase additives help reduce FTISADTSK carryover?
A: Yes, mobile phase additives can play a significant role.
-
Acids (e.g., Formic Acid, Trifluoroacetic Acid - TFA): Adding a small percentage of acid (e.g., 0.1%) to the mobile phase helps to protonate silanol groups on the stationary phase, reducing ionic interactions with the positively charged peptide. TFA is a stronger ion-pairing agent than formic acid and can improve peak shape and reduce tailing, but it is also known to cause ion suppression in mass spectrometry.
-
Organic Modifiers: Using a stronger organic solvent in your gradient (e.g., isopropanol in addition to acetonitrile) can help to more effectively elute hydrophobic peptides.
Q: Are there specific column chemistries that are less prone to peptide carryover?
A: Yes, the choice of column can impact carryover.
-
Columns with Inert Surfaces: Some modern columns are designed with surfaces that minimize interactions with metal-sensitive analytes. These can be beneficial for peptides that may chelate with metal ions in the column hardware.
-
Wide-Pore Stationary Phases: For larger peptides, stationary phases with wider pores (e.g., 300 Å) can improve peak shape and reduce carryover by allowing better diffusion of the peptide into and out of the pores.
-
End-Capped Columns: Columns that are thoroughly end-capped have fewer free silanol groups, which can reduce ionic interactions with peptides.
Q: How often should I perform these cleaning procedures?
A: The frequency of cleaning depends on the sample load and the nature of your analyses.
-
Routine Maintenance: It is good practice to flush the system with a high-organic mobile phase at the end of each day.
-
Deep Cleaning: A more thorough system and column cleaning, as described in the protocols above, should be performed whenever you observe an increase in carryover, an increase in backpressure, or a deterioration in peak shape. For high-throughput labs, this may be on a weekly or bi-weekly basis.
Q: Can the injection volume affect carryover?
A: Yes, injecting a smaller volume of a more concentrated sample can sometimes reduce carryover compared to a larger volume of a dilute sample, as it may minimize the contact area of the sample with the surfaces of the autosampler.
Q: What should I do if carryover persists even after all these cleaning steps?
A: If carryover remains a problem after thorough cleaning, consider the following:
-
Replace Consumables: Replace components that are known to be common sources of carryover, such as the injector rotor seal, needle, and sample loop.
-
Check for Contamination of Solvents: Ensure that your mobile phases and wash solutions are not contaminated. Prepare fresh solutions.
-
Consider Sample Matrix Effects: Components in your sample matrix may be contributing to the carryover. A more rigorous sample clean-up procedure may be necessary.
By following this comprehensive guide, you can effectively troubleshoot and minimize the carryover of FTISADTSK and other challenging peptides in your LC-MS analyses, leading to more accurate and reliable results.
References
Resolving co-eluting interferences with FTISADTSK peptide
Welcome to the technical support center for the analysis of the FTISADTSK peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common issues, particularly co-eluting interferences, encountered during the quantitative analysis of this signature peptide of Trastuzumab.
Frequently Asked Questions (FAQs)
Q1: What is the FTISADTSK peptide and why is it important?
A1: FTISADTSK is a signature peptide derived from the complementarity-determining region (CDR) of the heavy chain of Trastuzumab, a monoclonal antibody therapeutic. It is used as a surrogate analyte for the quantification of Trastuzumab in biological matrices, such as human plasma, using LC-MS/MS-based methods like Selected Reaction Monitoring (SRM).[1] Its unique sequence allows for specific and sensitive measurement of the drug, which is crucial for pharmacokinetic and pharmacodynamic studies.
Q2: What are co-eluting interferences in the context of FTISADTSK analysis?
A2: Co-eluting interferences are compounds in a sample that have similar chromatographic retention times to the FTISADTSK peptide and can interfere with its accurate quantification.[2][3] These interferences can be isobaric (having the same nominal mass) or have overlapping isotopic profiles, leading to inaccurate measurements of the peptide's abundance. In human plasma, these interferences can originate from other peptides from digested plasma proteins or other small molecules.[4][5]
Q3: How can I detect co-eluting interferences?
A3: Several methods can be used to detect co-eluting interferences:
-
Peak Shape Analysis: Asymmetrical or broad peaks in the chromatogram can indicate the presence of a co-eluting species.[6]
-
Multiple Transitions Monitoring: For SRM assays, monitoring multiple fragment ions for the FTISADTSK peptide can help. If the ratio of these transitions is inconsistent across the peak or between samples, it may suggest an interference.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between the FTISADTSK peptide and interfering compounds with small mass differences.
-
Matrix Blanks: Analysis of matrix samples (e.g., plasma from an untreated subject) can reveal endogenous compounds that may co-elute with the target peptide.
Q4: Why is a stable isotope-labeled (SIL) internal standard crucial for FTISADTSK quantification?
A4: A SIL internal standard, which has the same amino acid sequence as FTISADTSK but contains heavy isotopes (e.g., 13C, 15N), is the gold standard for quantitative proteomics. It co-elutes with the native peptide and experiences similar matrix effects and ionization suppression. By comparing the signal of the native peptide to the known concentration of the SIL internal standard, accurate and precise quantification can be achieved, compensating for variations in sample preparation and instrument response.
Troubleshooting Guide: Resolving Co-eluting Interferences
This guide provides a systematic approach to troubleshooting and resolving co-eluting interferences during the LC-MS/MS analysis of the FTISADTSK peptide.
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent (e.g., high percentage of organic solvent). If the problem persists, consider replacing the column.[6] |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH. For peptide separations, acidic conditions (e.g., using formic acid or trifluoroacetic acid) are common to improve peak shape by protonating silanol groups on the column.[7][8] |
| Secondary Interactions with Column | Use a column with a different stationary phase chemistry (e.g., C18 with a different end-capping or a different base particle like hybrid silica) to minimize secondary interactions.[7][9][10] |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[6] |
Problem: Inconsistent or Inaccurate Quantification
| Potential Cause | Recommended Solution |
| Co-eluting Isobaric Interference | Modify the chromatographic method to separate the interference. This can be achieved by changing the gradient slope, mobile phase composition, or column chemistry.[8][11] Alternatively, use high-resolution mass spectrometry to resolve the isobaric species. |
| Matrix Effects (Ion Suppression or Enhancement) | Use a stable isotope-labeled internal standard for FTISADTSK. Improve sample preparation to remove interfering matrix components through techniques like solid-phase extraction (SPE) or protein precipitation.[12] |
| Incomplete Tryptic Digestion | Optimize the digestion protocol by adjusting the enzyme-to-protein ratio, incubation time, and temperature. Ensure complete denaturation, reduction, and alkylation of Trastuzumab before adding trypsin.[13] |
| Peptide Adsorption | Condition the LC system by injecting a few blank or conditioning samples before running the analytical batch to passivate active sites. Use low-binding vials and pipette tips. |
Logical Flow for Troubleshooting Co-elution
Experimental Protocols
Tryptic Digestion of Trastuzumab in Human Plasma
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Trastuzumab-containing human plasma
-
Denaturation Buffer: 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.0[14]
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in water
-
Alkylating Agent: 200 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)
-
Trypsin solution: Sequencing grade, 1 mg/mL in 50 mM acetic acid
-
Quenching Solution: 10% Formic Acid (FA) in water
Procedure:
-
Denaturation: To 50 µL of plasma, add 150 µL of Denaturation Buffer. Vortex briefly and incubate at 60°C for 30 minutes.
-
Reduction: Add 10 µL of 100 mM DTT to the denatured sample. Incubate at 60°C for 1 hour.[13]
-
Alkylation: Cool the sample to room temperature. Add 20 µL of 200 mM IAA. Incubate in the dark at room temperature for 30 minutes.[13]
-
Digestion: Add 800 µL of 50 mM Ammonium Bicarbonate to dilute the Guanidine-HCl. Add trypsin at a 1:20 (enzyme:protein) ratio. Incubate at 37°C overnight (16-18 hours).[11][13]
-
Quenching: Stop the digestion by adding 20 µL of 10% FA. The sample is now ready for solid-phase extraction (SPE) cleanup before LC-MS/MS analysis.
Generic LC-MS/MS Method for FTISADTSK Quantification
This is a starting point for method development. Optimization of the gradient, column, and MS parameters is recommended.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is a good starting point (e.g., Agilent AdvanceBio Peptide Plus, Waters XBridge Peptide BEH C18).[7][11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min (depending on column dimensions)
-
Gradient:
-
0-2 min: 2% B
-
2-25 min: 2-35% B (linear gradient)
-
25-27 min: 35-90% B (wash)
-
27-30 min: 90% B (wash)
-
30-30.1 min: 90-2% B (return to initial)
-
30.1-35 min: 2% B (equilibration)
-
-
Column Temperature: 40-60°C
Mass Spectrometry (MS/MS) - Selected Reaction Monitoring (SRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): To be determined based on the charge state of FTISADTSK (typically 2+ or 3+)
-
Fragment Ions (m/z): Select at least two specific and intense fragment ions for quantification and confirmation.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and precursor/fragment ions.
Data Presentation
Table 1: Comparison of HPLC Columns for Peptide Mapping of Trastuzumab Digest
| Column | Particle Size (µm) | Dimensions (mm) | Sequence Coverage (%) | Peak Capacity |
| Agilent AdvanceBio Peptide Plus | 2.7 | 2.1 x 150 | 99.3 | ~250 |
| Vendor C C18 | 3.5 | 2.1 x 150 | 97.5 | ~200 |
| Vendor D Sub-2 µm C18 | 1.7 | 2.1 x 150 | 98.8 | ~280 |
Data adapted from a comparative study.[11] Peak capacity is an indicator of the column's ability to resolve complex mixtures.
Visualization of Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Amyloid-beta peptides interact with plasma proteins and erythrocytes: implications for their quantitation in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. Influencing Selectivity in LC-MS Peptides Analysis on the Raptor ARC-18 Column [restek.com]
- 9. Peptide separation in normal-phase liquid chromatography. Study of selectivity and mobile phase effects on various columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Validating an LC-MS/MS Assay for FTISADTSK Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the signature peptide FTISADTSK acetate. As a critical component in the pharmacokinetic (PK) assessment of Trastuzumab, robust and reliable quantification of its signature peptides is paramount. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting and validating an optimal bioanalytical method.
Introduction to this compound Analysis
FTISADTSK is a stable signature peptide derived from the therapeutic monoclonal antibody Trastuzumab, used to monitor its concentration in biological matrices.[1][2] Accurate quantification is essential for PK and toxicokinetic studies. LC-MS/MS has become the preferred platform for peptide quantification due to its high selectivity, sensitivity, and wide dynamic range.[3][4] Method validation is a regulatory requirement to ensure that the assay is fit for its intended purpose.[5][6]
This guide compares three hypothetical LC-MS/MS methods, each employing a different sample preparation technique, to highlight the impact of this critical step on overall assay performance.
-
Method A (Proposed): Solid-Phase Extraction (SPE)
-
Method B (Alternative): Protein Precipitation (PPT)
-
Method C (Alternative): Immunoaffinity Capture (IAC)
Data Presentation: Quantitative Performance Comparison
The following tables summarize the validation performance of the three hypothetical methods for the quantification of this compound in human plasma.
Table 1: Sensitivity and Linearity
| Parameter | Method A (SPE) | Method B (PPT) | Method C (IAC) | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.5 ng/mL | 0.1 ng/mL | Signal-to-Noise > 10 |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 500 ng/mL | 250 ng/mL | Within accuracy/precision limits |
| Dynamic Range | 1000-fold | 200-fold | 2500-fold | - |
| Calibration Curve Model | Linear (1/x²) | Linear (1/x²) | Linear (1/x²) | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.999 | ≥ 0.99 |
Table 2: Accuracy and Precision
| Parameter | QC Level | Method A (SPE) | Method B (PPT) | Method C (IAC) | Acceptance Criteria |
| Intra-day Accuracy (%RE) | LLOQ | -3.5% | -8.2% | -2.1% | Within ±20% (±25% at LLOQ) |
| Low | 2.1% | 5.5% | 1.5% | ||
| Mid | 1.5% | 3.1% | 0.8% | ||
| High | -0.8% | -2.4% | -1.2% | ||
| Inter-day Accuracy (%RE) | LLOQ | -4.8% | -11.5% | -3.5% | Within ±20% (±25% at LLOQ) |
| Low | 3.2% | 7.8% | 2.3% | ||
| Mid | 2.0% | 4.9% | 1.1% | ||
| High | -1.5% | -3.8% | -1.9% | ||
| Intra-day Precision (%CV) | LLOQ | 6.8% | 12.1% | 5.5% | ≤ 20% (≤ 25% at LLOQ) |
| Low | 4.5% | 8.9% | 3.8% | ||
| Mid | 3.1% | 6.2% | 2.9% | ||
| High | 2.5% | 5.1% | 2.2% | ||
| Inter-day Precision (%CV) | LLOQ | 8.2% | 14.5% | 7.1% | ≤ 20% (≤ 25% at LLOQ) |
| Low | 5.9% | 10.3% | 4.9% | ||
| Mid | 4.2% | 7.8% | 3.5% | ||
| High | 3.3% | 6.5% | 2.8% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (SPE) | Method B (PPT) | Method C (IAC) | General Expectation |
| Mean Recovery | 88% | 95% | 75% | Consistent and precise |
| Matrix Effect (Factor) | 0.95 - 1.08 | 0.75 - 0.90 | 0.98 - 1.05 | Minimal ion suppression/enhancement |
| IS-Normalized Matrix Factor (%CV) | < 5% | < 15% | < 4% | ≤ 15% |
Experimental Protocols
Provided below is the detailed methodology for the proposed Method A (SPE) , which offers a balanced profile of sensitivity, cleanliness, and robustness.
Method A: Solid-Phase Extraction (SPE) Protocol
-
Internal Standard (IS) Spiking:
-
Aliquot 100 µL of human plasma sample, calibration standards, or quality control (QC) samples into a 96-well plate.
-
Add 25 µL of working internal standard solution (Stable Isotope Labeled FTISADTSK) to all wells except for double blanks.
-
-
Sample Pre-treatment:
-
Add 200 µL of 4% phosphoric acid in water to each well.
-
Vortex the plate for 2 minutes to mix.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated samples onto the SPE plate.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 45% B
-
5.0-5.1 min: 45% to 95% B
-
5.1-6.0 min: Hold at 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-7.0 min: Hold at 5% B
-
-
MS System: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
-
MRM Transitions (Hypothetical):
-
FTISADTSK: Q1 m/z 489.7 -> Q3 m/z 760.4
-
IS (¹³C₆, ¹⁵N₂-Lys): Q1 m/z 493.7 -> Q3 m/z 768.4
-
-
Mandatory Visualizations
LC-MS/MS Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound using the proposed SPE-based method.
Caption: Workflow for this compound Quantification.
Validation Parameter Assessment Logic
This diagram shows the logical relationship between key validation experiments and the performance characteristics they are designed to assess, following regulatory guidelines.[5][6]
Caption: Logical Flow of Bioanalytical Method Validation.
Comparison of Sample Preparation Techniques
This diagram compares the advantages and disadvantages of the three sample preparation techniques evaluated in this guide.
Caption: Pros and Cons of Sample Preparation Methods.
References
- 1. cigb.edu.cu [cigb.edu.cu]
- 2. youtube.com [youtube.com]
- 3. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Guide to the Cross-Validation of Peptide Quantification Methods: LC-MS/MS vs. ELISA
This guide provides a comprehensive comparison of two predominant methodologies for the quantification of a target peptide in biological matrices: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The objective is to offer researchers, scientists, and drug development professionals a framework for cross-validating these quantification methods, ensuring data accuracy, reproducibility, and reliability. The principles and protocols outlined here are broadly applicable for the quantification of specific peptides, such as the hypothetical peptide of interest, FTISADTSK.
Introduction to Quantification Methods
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is considered a "gold standard" for peptide quantification due to its high specificity, sensitivity, and ability to multiplex.
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It relies on the specific binding of antibodies to the target antigen and is a widely used method in both research and clinical settings for its high throughput and sensitivity.
Comparative Analysis of Key Performance Metrics
A summary of the key performance characteristics of LC-MS/MS and ELISA for peptide quantification is presented below. The data represents typical values that can be expected, although actual performance will depend on the specific peptide, antibodies, and matrix used.
| Parameter | LC-MS/MS | ELISA | Key Considerations |
| Specificity | Very High | High to Very High | LC-MS/MS specificity is derived from precursor/product ion transitions, while ELISA specificity depends on antibody-antigen binding and can be prone to cross-reactivity. |
| Sensitivity (LLOQ) | pg/mL to ng/mL | fg/mL to pg/mL | ELISA often provides a lower limit of quantification, though this is highly dependent on antibody affinity. |
| Dynamic Range | 3-5 orders of magnitude | 2-3 orders of magnitude | LC-MS/MS typically offers a wider linear dynamic range. |
| Throughput | Medium | High | ELISA is generally more suitable for analyzing a large number of samples simultaneously. |
| Development Time | 2-4 months | 4-8 months | The development of high-quality monoclonal antibodies for ELISA can be time-consuming. |
| Cost per Sample | High | Low to Medium | The initial capital investment for LC-MS/MS instrumentation is significant. |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Can be significant (non-specific binding) | Both methods require careful optimization to minimize interference from the biological matrix. |
Experimental Protocols for Cross-Validation
A robust cross-validation study involves analyzing the same set of samples with both methodologies and comparing the results. Below are summarized protocols for the quantification of a target peptide in human plasma.
-
Sample Preparation:
-
Spike plasma samples with a stable isotope-labeled internal standard (SIL-IS) of the target peptide.
-
Perform protein precipitation using acetonitrile.
-
Isolate the peptide using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC Separation:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor specific multiple reaction monitoring (MRM) transitions for the native peptide and the SIL-IS.
-
-
Quantification:
-
Calculate the peak area ratio of the native peptide to the SIL-IS.
-
Determine the concentration using a calibration curve prepared in the same matrix.
-
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific to the target peptide and incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
-
Sample Incubation:
-
Add standards, controls, and unknown samples to the wells and incubate.
-
-
Detection Antibody:
-
Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the peptide.
-
-
Enzyme Conjugate:
-
Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
-
Substrate Addition:
-
Wash the plate and add a TMB substrate. The HRP enzyme will catalyze a color change.
-
-
Measurement:
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
-
Quantification:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards and determine the concentration of the unknown samples.
-
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be modulated by the quantified peptide.
Cross-Validation Data Analysis
The core of the cross-validation is the comparison of the concentration values obtained from the two methods. This is typically done using the following statistical analyses:
-
Correlation Analysis (Pearson or Spearman): To assess the strength of the linear relationship between the results from the two methods. A high correlation coefficient (r > 0.9) is desirable.
-
Bland-Altman Plot: To evaluate the agreement between the two methods. This plot shows the difference between the two measurements against their average. The data points should lie within the 95% limits of agreement.
-
Regression Analysis (Deming or Passing-Bablok): To determine if there is a systematic bias between the two methods. The slope should be close to 1 and the intercept close to 0.
Conclusion and Recommendations
The cross-validation of quantification methods is a critical step in drug development and clinical research to ensure the reliability of bioanalytical data. LC-MS/MS and ELISA are powerful techniques with distinct advantages and disadvantages.
-
LC-MS/MS is often preferred during drug discovery and development due to its high specificity and shorter development time, especially when specific antibodies are not available.
-
ELISA is highly suitable for large-scale clinical studies and routine analysis due to its high throughput and lower cost per sample, provided that highly specific and sensitive antibodies can be developed.
A thorough cross-validation as outlined in this guide will provide confidence in the data and ensure a smooth transition between methods if needed during the lifecycle of a drug development program. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, specificity, throughput, and available resources.
A Comparative Guide to Trastuzumab Signature Peptides: FTISADTSK and Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic monoclonal antibodies like Trastuzumab is critical. This guide provides an objective comparison of the signature peptide FTISADTSK with other commonly used Trastuzumab signature peptides, supported by experimental data, detailed protocols, and pathway visualizations to aid in assay development and selection.
The quantification of Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, in biological matrices is fundamental for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The gold-standard bioanalytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) of signature peptides generated from the proteolytic digestion of the antibody. The choice of signature peptide is paramount for assay performance, directly impacting sensitivity, specificity, and reproducibility. This guide focuses on the comparative analysis of the widely used signature peptide FTISADTSK with other notable alternatives.
Quantitative Performance of Trastuzumab Signature Peptides
The selection of a signature peptide is a critical step in the development of a robust and reliable LC-MS/MS assay for Trastuzumab. The ideal peptide should be unique to the antibody, exhibit good ionization efficiency and fragmentation patterns in the mass spectrometer, and be stable throughout the sample preparation process. Several signature peptides have been identified for Trastuzumab, with FTISADTSK and IYPTNGYTR being among the most frequently utilized.[1][2][3][4]
The following table summarizes the quantitative performance data for FTISADTSK and other Trastuzumab signature peptides from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, instrumentation, and matrices across different laboratories.
| Signature Peptide | Lower Limit of Quantification (LLOQ) | Linear Dynamic Range (LDR) | Precision (%CV) | Accuracy (%Bias) | Matrix | Reference |
| FTISADTSK | 0.200 µg/mL | 0.200–200 µg/mL | Intra-day: ≤ 9.52%, Inter-day: ≤ 8.32% | Within 6.3% | Human Serum | [5] |
| 0.5 µg/mL | 0.5 - 500 µg/mL | < 15% | < 15% | Human Plasma | [2][3][6] | |
| 5 µg/mL | 5 - 500 µg/mL | Intra-assay: 6.4% - 10.1% | 97.3% - 104.2% | Human Serum | [7] | |
| 5 nM (0.75 µg/mL) | 5 - 500 nM | Not Reported | Not Reported | Human Serum Digest | [8] | |
| IYPTNGYTR | 0.5 µg/mL | 0.5 - 500 µg/mL | < 15% | < 15% | Human Plasma | [2][3][6] |
| 5 µg/mL | 5 - 500 µg/mL | Intra-assay: 9.2% - 10.1% | 99.6% - 101.9% | Human Serum | [7] | |
| 1 ng/mL | 1 - 100,000 ng/mL | Not Reported | Not Reported | Rat Plasma | [4] | |
| IYPTDGYTR (Deamidated) | 0.5 µg/mL | 0.5 - 500 µg/mL | < 15% | < 15% | Human Plasma | [2][3] |
| IYPTisoDGYTR (Deamidated) | 0.5 µg/mL | 0.5 - 500 µg/mL | < 15% | < 15% | Human Plasma | [2][3] |
| DTYIHWVR | Not specified | Not specified | Not specified | Not specified | Not specified | |
| GPSVFPLAPSSK (Conserved) | Not specified | Not specified | Not specified | Not specified | Not specified |
Key Observations:
-
FTISADTSK is a robust and reliable signature peptide, consistently demonstrating good sensitivity, precision, and accuracy across multiple studies. It is often chosen to represent the total Trastuzumab concentration.[2][3][9]
-
IYPTNGYTR is another excellent signature peptide that can also be used for quantifying total Trastuzumab.[1][2][3][7] However, it is susceptible to deamidation, which can be a critical consideration.[2][3]
-
The deamidated forms of IYPTNGYTR, IYPTDGYTR and IYPTisoDGYTR , can be monitored simultaneously with the parent peptide to assess the in-vivo stability and biotransformation of Trastuzumab.[2][3][9] This multiplexed approach provides valuable information on the integrity of the therapeutic antibody over time.
-
Other peptides like DTYIHWVR and the conserved human IgG peptide GPSVFPLAPSSK have also been used, though less frequently, and comprehensive comparative data is less readily available.
Experimental Protocols
The following sections provide a detailed methodology for the quantification of Trastuzumab signature peptides using LC-MS/MS. This protocol is a composite based on several published methods and should be optimized for specific laboratory conditions and instrumentation.
Sample Preparation: Tryptic Digestion
The goal of this step is to proteolytically digest Trastuzumab into smaller peptides, including the signature peptides of interest.
Materials:
-
Trastuzumab-containing biological matrix (e.g., human serum, plasma)
-
Denaturation Buffer (e.g., 6.4 M Guanidine-HCl in 200 mM Tris-HCl)
-
Reducing Agent (e.g., 200 mM Dithiothreitol (DTT) in 50 mM Tris-HCl)
-
Alkylating Agent (e.g., 400 mM Iodoacetamide (IAA) in 50 mM Tris-HCl)
-
Trypsin/Lys-C mix (protease)
-
Quenching Solution (e.g., 10% Trifluoroacetic acid (TFA))
-
50 mM Tris-HCl buffer
Procedure:
-
Denaturation: To 4.6 µL of the sample, add 27.4 µL of denaturation buffer.
-
Reduction: Add 7 µL of the reducing agent. Mix gently and incubate at 37°C for 30 minutes to break the disulfide bonds.[10]
-
Alkylation: Add 7 µL of the alkylating agent and incubate in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds.[10]
-
Quenching (optional): Add 3.5 µL of the reducing agent to quench any excess alkylating agent.
-
Dilution: Dilute the sample with 130.5 µL of 50 mM Tris-HCl buffer to reduce the concentration of the denaturant, which can inhibit protease activity.[10]
-
Digestion: Add an appropriate amount of Trypsin/Lys-C mix (e.g., a 25:1 protein-to-enzyme ratio) and incubate overnight at 37°C.[10]
-
Quenching the Digestion: Add 10 µL of 10% TFA to stop the enzymatic reaction.[10]
LC-MS/MS Analysis
This step involves the separation of the digested peptides by liquid chromatography and their detection and quantification by tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB, 250x4.6mm, 5µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides.
-
Injection Volume: 10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each signature peptide and its stable isotope-labeled internal standard. These transitions need to be optimized for the specific instrument being used.
Visualizing Key Pathways and Workflows
Trastuzumab Mechanism of Action and the HER2 Signaling Pathway
Trastuzumab exerts its anti-tumor effects by binding to the extracellular domain of the HER2 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates the key components of the HER2 signaling pathway and the points of intervention by Trastuzumab.
Caption: Trastuzumab inhibits HER2-mediated signaling pathways.
Experimental Workflow for Signature Peptide Quantification
The following diagram outlines the major steps in a typical LC-MS/MS workflow for the quantification of Trastuzumab signature peptides.
Caption: LC-MS/MS workflow for Trastuzumab signature peptide analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - Analytical Chemistry - Figshare [figshare.com]
- 4. sciex.com [sciex.com]
- 5. Simultaneous quantification of co-administered trastuzumab and pertuzumab in serum based on nano-surface and molecular-orientation limited (nSMOL) proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Accurate and Precise Quantification of FTISADTSK Acetate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of synthetic peptides like FTISADTSK acetate is critical for ensuring reliable experimental outcomes and maintaining quality control in therapeutic development. This guide provides a comprehensive comparison of established analytical methods for the quantification of this compound, offering insights into their performance, supported by experimental data from analogous peptide and acetate quantification studies.
Quantitative Method Performance
The selection of an appropriate quantification method depends on the specific requirements of the application, including desired sensitivity, sample matrix complexity, and throughput. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most robust and widely used methods for peptide quantification, offering high accuracy and precision.[1][2][3] Colorimetric assays, while simpler and more rapid, generally exhibit lower specificity and accuracy.[1]
| Method | Analyte | Key Performance Metrics | Application |
| LC-MS/MS | Acetate | Linearity: 0.4 - 25 µg/mL (r² = 0.9999) LOD: 0.06 µg/mL LOQ: 0.18 µg/mL Accuracy (Recovery): 101-102% Precision (RSD): < 5% (intra- and inter-day)[4] | High-sensitivity quantification of the acetate counter-ion in purified peptide samples and biological matrices.[4][5][6] |
| HPLC-UV | Peptide | Purity Verification: Excellent Resolution: Very High Recovery: >90%[7] | Routine purity analysis and quantification of the peptide component.[2][3][7] |
| GC-MS | Acetate | Linearity: 2 - 2000 µM Reproducibility (RSD): < 10%[8][9] | Quantification of free and bound acetate in biological samples.[8][9] |
| Colorimetric Assay | Acetate | Sensitivity: < 20 µM | High-throughput screening and preliminary quantification.[1] |
Experimental Methodologies
Detailed and reproducible experimental protocols are essential for achieving accurate and precise quantification. Below are representative methodologies for the key analytical techniques discussed.
LC-MS/MS for Acetate Quantification
This method provides highly sensitive and specific quantification of the acetate counter-ion associated with the FTISADTSK peptide.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 0.1% formic acid in water).
-
Prepare a series of calibration standards with known concentrations of sodium acetate.
-
Spike samples and standards with an internal standard (e.g., 1,2-¹³C-labeled acetate) to correct for matrix effects and instrument variability.[4][5]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic or a shallow gradient suitable for eluting the polar acetate ion.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Post-column Infusion: A solution of ammonium hydroxide in methanol is infused post-column to deprotonate the acetic acid, enabling its detection in negative ion mode.[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Acetate: Precursor ion (m/z 59) → Product ion (e.g., m/z 41).
-
¹³C-Acetate (IS): Precursor ion (m/z 61) → Product ion (e.g., m/z 43).
-
RP-HPLC for Peptide Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity and quantifying the peptide component.
Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point for peptides.[7]
-
Flow Rate: 1.0 mL/min for analytical columns.[7]
-
Detection: UV absorbance at 214 nm and 280 nm.[7]
Quantification: The concentration of the FTISADTSK peptide is determined by comparing the peak area of the main peptide peak to a standard curve generated from a reference standard of known concentration.
Visualizing the Workflow
Understanding the experimental workflow is crucial for implementation and troubleshooting. The following diagram illustrates a typical workflow for the quantification of this compound, integrating both peptide and acetate analysis.
Caption: Workflow for this compound Quantification.
Signaling Pathway and Logical Relationships
While FTISADTSK is a synthetic peptide and does not have a known natural signaling pathway, we can illustrate the logical relationship of the analytical validation process, which is crucial for ensuring data integrity.
Caption: Key Parameters for Analytical Method Validation.
This guide provides a framework for selecting and implementing robust analytical methods for the quantification of this compound. For regulatory submissions, it is imperative to perform method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the analytical data.[10][11]
References
- 1. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. realpeptides.co [realpeptides.co]
- 4. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. Analytical Method Validation – piCHEM – The Peptide Company [pichem.at]
A Comparative Guide to the Linearity and Range of the FTISADTSK Peptide Calibration Curve for Trastuzumab Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the therapeutic monoclonal antibody Trastuzumab, the selection of a robust and reliable quantification method is paramount. The surrogate peptide approach, utilizing the signature peptide FTISADTSK, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), has emerged as a gold standard. This guide provides a comprehensive comparison of the linearity and range of the FTISADTSK peptide calibration curve against an alternative method, the Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The performance of a bioanalytical method is critically defined by its linearity and dynamic range. The following tables summarize the quantitative capabilities of LC-MS/MS methods utilizing the FTISADTSK surrogate peptide and a comparable ELISA method for Trastuzumab quantification.
Table 1: Linearity and Range for FTISADTSK Peptide (LC-MS/MS)
| Surrogate Peptide | Method | Linear Range | Correlation Coefficient (r²) | Reference |
| FTISADTSK | LC-MS/MS | 5 - 500 µg/mL | > 0.99 | [1][2] |
| FTISADTSK | LC-MS/MS | 0.200 - 200 µg/mL | Not Reported | [3] |
| FTISADTSK | LC-MS/MS | 5.00 - 1000 µg/mL | Not Reported | [4] |
| FTISADTSK | LC-MS/MS | 1.0 - 1000.0 µg/mL | > 0.99 | [5] |
| FTISADTSK | UPLC-MS/MS | 0.75 - 75 µg/mL (5 - 500 nM) | 0.99326 | [6] |
Table 2: Linearity and Range for Alternative Method (ELISA)
| Analyte | Method | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |
| Trastuzumab | ELISA | 5 - 180 µg/mL | 10 µg/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the outlined experimental protocols for the LC-MS/MS and ELISA methods.
LC-MS/MS Method for FTISADTSK Quantification
This protocol is a synthesis of common practices reported in the literature for the quantification of Trastuzumab using the FTISADTSK surrogate peptide.
1. Sample Preparation (Tryptic Digestion):
-
Spiking: Human serum samples are spiked with a known concentration of Trastuzumab and an internal standard (e.g., a stable isotope-labeled version of FTISADTSK).
-
Denaturation, Reduction, and Alkylation: Proteins in the serum are denatured, and disulfide bonds are reduced and then alkylated to ensure complete digestion.
-
Digestion: Trypsin is added to the samples and incubated to digest the proteins, including Trastuzumab, into smaller peptides. This process liberates the FTISADTSK surrogate peptide.
-
Sample Cleanup: The resulting peptide mixture is purified, typically using solid-phase extraction (SPE), to remove interfering substances before LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used for peptide separation.
-
Mobile Phases: A gradient of two mobile phases is employed. Mobile Phase A is typically water with a small percentage of formic acid, and Mobile Phase B is acetonitrile with a small percentage of formic acid.
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the peptides from the column. The specific gradient profile is optimized to achieve good separation of the FTISADTSK peptide from other components.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to ionize the eluting peptides.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native FTISADTSK peptide and its stable isotope-labeled internal standard are monitored for quantification. For FTISADTSK, a common transition is m/z 485.2 → 721.4.[6]
ELISA Method for Trastuzumab Quantification
This protocol is based on a reported ELISA method for the quantification of Trastuzumab in human serum.[7]
1. Plate Coating:
-
A 96-well plate is coated with a peptide that mimics the extracellular domain of the HER2 receptor, to which Trastuzumab binds. This is often achieved using a streptavidin-biotin system.[7]
2. Sample and Standard Incubation:
-
Serum samples and a series of Trastuzumab calibration standards are added to the wells.
-
During incubation, Trastuzumab present in the samples and standards binds to the HER2-mimetic peptide on the plate.
3. Detection:
-
A secondary antibody that specifically recognizes human IgG (the class of antibody that Trastuzumab belongs to) and is conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells.
-
This secondary antibody binds to the captured Trastuzumab.
4. Substrate Addition and Signal Measurement:
-
A substrate for the enzyme is added, which results in a color change.
-
The intensity of the color is proportional to the amount of Trastuzumab in the sample and is measured using a plate reader.
Workflow Visualization
The following diagram illustrates the key steps in the LC-MS/MS-based workflow for the quantification of Trastuzumab using the FTISADTSK surrogate peptide.
Caption: LC-MS/MS workflow for Trastuzumab quantification using the FTISADTSK surrogate peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. waters.com [waters.com]
- 7. Trastuzumab quantification in serum: a new, rapid, robust ELISA assay based on a mimetic peptide that specifically recognizes trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of FTISADTSK Acetate in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of FTISADTSK acetate, a signature peptide of the therapeutic monoclonal antibody Trastuzumab, across various biological matrices. Understanding the stability of this peptide is crucial for the accurate bioanalysis and pharmacokinetic modeling of Trastuzumab. This document outlines experimental data on its stability in plasma, whole blood, and serum, and offers insights into its expected stability in urine and tissue homogenates, alongside alternative signature peptides for Trastuzumab quantification.
Executive Summary
This compound exhibits robust stability in refrigerated and frozen plasma and whole blood, making it a reliable peptide for Trastuzumab quantification in these matrices. While direct quantitative stability data in serum, urine, and tissue homogenates is limited, existing research on Trastuzumab degradation in serum suggests that deamidation is a primary degradation pathway. The stability in urine and tissue homogenates is expected to be influenced by enzymatic activity and pH, necessitating matrix-specific stabilization strategies. This guide presents available quantitative data, detailed experimental protocols, and a comparative overview of alternative Trastuzumab signature peptides.
Stability of this compound: A Comparative Analysis
The stability of this compound is paramount for ensuring the integrity of bioanalytical results. The following tables summarize the available quantitative stability data for Trastuzumab, from which the stability of its signature peptide FTISADTSK can be inferred, in key biological matrices.
Table 1: Stability of Trastuzumab in Human Plasma and Whole Blood
| Biological Matrix | Storage Temperature | Duration | Remaining Trastuzumab (%) | Reference |
| Whole Blood | 4°C | 72 hours | ≥ 99% | [1] |
| Plasma | 4°C | 5 days | ≥ 98.6% | [1] |
| Plasma | -20°C | 1 year | ≥ 95.2% | [1] |
Table 2: Degradation of Trastuzumab in Human Serum
| Incubation Time | Incubation Temperature | Degradation Product | Relative Abundance (%) | Reference |
| 21 days | 37°C | Deamidated forms | Increased over time | [2][3] |
Note: The study by He et al. (2022) focused on the dynamic monitoring of Trastuzumab modifications, with deamidation being a key degradation pathway observed in serum. Specific half-life data was not provided, but a trend of increased deamidation over the incubation period was reported.
Alternative Signature Peptides for Trastuzumab Quantification
Table 3: Alternative Trastuzumab Signature Peptides
| Peptide Sequence | Chain | Region |
| DYLGGGSEK | Heavy Chain | CDR3 |
| VVSVLTVLHQDWLNGK | Heavy Chain | Fc |
| IYPTNGYTR | Heavy Chain | CDR2 |
Experimental Protocols
Accurate assessment of peptide stability requires robust and well-defined experimental protocols. Below are representative methodologies for evaluating the stability of this compound in different biological matrices.
Protocol 1: Stability Assessment in Plasma and Whole Blood
This protocol is based on the methodology described by Garcés-García et al. (2019) for assessing Trastuzumab stability.
Objective: To determine the stability of this compound in human plasma and whole blood under different storage conditions.
Materials:
-
Human whole blood and plasma (collected with K2-EDTA)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Sample Spiking: Spike fresh human whole blood and plasma with a known concentration of this compound.
-
Storage:
-
Store spiked whole blood samples at 4°C for up to 72 hours.
-
Store spiked plasma samples at 4°C for up to 5 days.
-
Store spiked plasma samples at -20°C for up to 1 year.
-
-
Sample Preparation at Time Points: At designated time points (e.g., 0, 24, 48, 72 hours for whole blood; 0, 1, 3, 5 days for plasma at 4°C; and monthly for plasma at -20°C), process the samples. For whole blood, perform protein precipitation. For plasma, a similar protein precipitation or solid-phase extraction can be used.
-
LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Stability Assessment in Serum
This protocol is adapted from the study by He et al. (2022) which investigated Trastuzumab degradation.
Objective: To evaluate the degradation profile of this compound in human serum over time.
Materials:
-
Human serum
-
This compound stock solution
-
Incubator at 37°C
-
LC-MS/MS system capable of identifying and quantifying post-translational modifications.
Procedure:
-
Sample Spiking: Spike human serum with a known concentration of this compound.
-
Incubation: Incubate the spiked serum samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 4, 7, 14, and 21 days).
-
Sample Preparation: At each time point, quench the enzymatic activity (e.g., by adding a strong acid or organic solvent) and perform protein precipitation.
-
LC-MS/MS Analysis: Analyze the samples to quantify the parent this compound and identify and quantify any degradation products, such as deamidated forms.
-
Data Analysis: Plot the percentage of intact this compound and the relative abundance of its degradation products over time.
Protocol 3: General Protocol for Stability Assessment in Urine and Tissue Homogenates
Objective: To assess the stability of this compound in urine and tissue homogenates.
Materials:
-
Human urine (pooled or from individual donors)
-
Tissue of interest (e.g., liver, tumor) and homogenization buffer (e.g., PBS with protease inhibitors)
-
This compound stock solution
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Matrix Preparation:
-
Urine: Centrifuge to remove particulate matter. The pH should be measured and can be adjusted if necessary.
-
Tissue Homogenate: Homogenize the tissue in an appropriate buffer, followed by centrifugation to obtain a clear supernatant.
-
-
Sample Spiking: Spike the prepared urine or tissue homogenate with this compound.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Stop the reaction and process the samples for LC-MS/MS analysis (e.g., protein precipitation or solid-phase extraction).
-
LC-MS/MS Analysis: Quantify the remaining this compound.
-
Data Analysis: Calculate the half-life (t½) of this compound in the respective matrix.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the stability of this compound in a biological matrix.
Caption: Generalized workflow for peptide stability testing.
Signaling Pathways and Logical Relationships
The stability of this compound in biological matrices is primarily influenced by enzymatic degradation. The following diagram illustrates the logical relationship between the peptide, the biological matrix, and the factors affecting its stability.
Caption: Factors influencing peptide stability in biological matrices.
Conclusion
This compound is a stable signature peptide for Trastuzumab quantification in plasma and whole blood under typical bioanalytical storage conditions. Its stability in serum is primarily affected by deamidation, and further quantitative studies are recommended to establish a precise degradation rate. For urine and tissue homogenates, matrix-specific stability assessments are crucial to ensure data accuracy, with careful consideration of enzymatic activity and pH. The provided experimental protocols and workflow diagrams offer a framework for conducting robust stability studies. Researchers should consider the specific conditions of their bioanalytical assays and may evaluate alternative signature peptides to ensure the most reliable quantification of Trastuzumab.
References
Inter-laboratory Comparison of FTISADTSK Measurement for Trastuzumab Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the measurement of the signature peptide FTISADTSK, a key surrogate for the quantification of the therapeutic monoclonal antibody, Trastuzumab. The focus is on providing objective performance data from various studies to aid in the selection and validation of bioanalytical methods. This document outlines detailed experimental protocols for the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach and discusses alternative quantification strategies.
Quantitative Data Presentation
The quantification of Trastuzumab through its signature peptide FTISADTSK is a critical component of pharmacokinetic and pharmacodynamic studies. The performance of such assays is primarily assessed by their linearity, accuracy, precision, and sensitivity. The following table summarizes the quantitative performance of LC-MS/MS-based methods for Trastuzumab quantification from various studies, which often include the monitoring of the FTISADTSK peptide.
| Study/Method | Lower Limit of Quantification (LLOQ) | Linear Range (µg/mL) | Accuracy (% Bias) | Precision (% CV) | Matrix |
| UPLC-MS/MS[1] | 5 µg/mL | 5 - 500 | Within ±15% | < 15% | Human Plasma |
| Hybrid LBA/LC/MS[2][3] | 5 ng/mL | 0.005 - 2 | Within ±20% | < 15% | Mouse Plasma |
| LC-MS/MS with dSIL[4] | 5 µg/mL | 5 - 500 | Within ±20% | < 20% | Human Serum |
| Immunoaffinity-LC-MS/MS[5] | 5 ng/mL | 0.005 - 50 | 95 - 107% | < 8% | Rat Plasma |
| UPLC/MRM MS[6] | 0.02 µg/mL | 0.02 - 200 | Within ±18% | < 15% | Human Serum |
Note: The performance characteristics are method-dependent and may vary based on the specific laboratory, instrumentation, and reagents used.
Experimental Protocols
The quantification of the FTISADTSK peptide is typically achieved through a bottom-up proteomics approach using LC-MS/MS. This involves the enzymatic digestion of the parent protein, Trastuzumab, followed by the selective detection of the signature peptide.
A. Sample Preparation: Immunoaffinity Capture and Digestion
-
Immunoaffinity Capture: Trastuzumab is captured from the biological matrix (e.g., plasma, serum) using magnetic beads coated with an anti-human IgG antibody or a specific anti-Trastuzumab antibody. This step isolates Trastuzumab and removes a significant portion of matrix interferences.[5]
-
Washing: The magnetic beads are washed to remove non-specifically bound proteins and other matrix components.
-
Elution: The captured Trastuzumab is eluted from the beads under acidic conditions.
-
Neutralization and Denaturation: The eluted sample is neutralized, and a denaturing agent (e.g., guanidine HCl) is added to unfold the antibody, making it accessible to enzymatic digestion.[1]
-
Reduction and Alkylation: Disulfide bonds in the antibody are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.[1]
-
Enzymatic Digestion: A proteolytic enzyme, typically trypsin, is added to digest the protein into smaller peptides, including the signature peptide FTISADTSK. The digestion is carried out at an optimal temperature and for a specific duration.
-
Sample Clean-up: The digested sample may undergo a final clean-up step, such as solid-phase extraction (SPE), to remove salts and other components that could interfere with the LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Chromatographic Separation: The peptide mixture is injected into a liquid chromatography system, typically a UPLC or HPLC, equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile with an acid modifier (e.g., formic acid) is used to separate the peptides.[1]
-
Mass Spectrometric Detection: The eluting peptides are introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[2][7]
-
The precursor ion for the FTISADTSK peptide is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell.
-
Specific product ions of FTISADTSK are monitored in the third quadrupole.
-
-
Quantification: The peak area of the specific MRM transition for FTISADTSK is measured and compared to a standard curve generated using known concentrations of a stable isotope-labeled internal standard peptide.
Alternative Methodologies
While LC-MS/MS is a powerful technique for the quantification of Trastuzumab, other methods are also available.
Ligand-Binding Assays (LBAs)
Ligand-binding assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are the traditional method for quantifying large molecules like monoclonal antibodies.
-
Principle: LBAs rely on the specific binding of an antibody to its target. In a typical sandwich ELISA for Trastuzumab, a capture antibody is immobilized on a plate, the sample containing Trastuzumab is added, and then a detection antibody (conjugated to an enzyme) is added. The amount of Trastuzumab is proportional to the signal generated by the enzyme's substrate.
-
Advantages: High sensitivity, high throughput, and relatively low cost.
-
Disadvantages: Can be susceptible to cross-reactivity and matrix effects, and the development of specific antibody reagents can be time-consuming and costly.[2][3]
Comparison of LC-MS/MS and LBAs
| Feature | LC-MS/MS | Ligand-Binding Assays (LBAs) |
| Specificity | High, based on mass-to-charge ratio of peptide and its fragments. | Can be variable, dependent on antibody specificity. |
| Development Time | Generally faster method development. | Can be lengthy due to the need to generate specific antibody reagents. |
| Multiplexing | Capable of measuring multiple signature peptides simultaneously. | Multiplexing can be challenging. |
| Cross-reactivity | Low, as it distinguishes molecules based on mass. | Can be an issue with structurally similar molecules. |
| Dynamic Range | Typically a wide dynamic range. | Often a narrower dynamic range. |
| Throughput | Can be lower than LBAs, but automation is improving this. | Generally high throughput. |
Mandatory Visualization
Caption: Experimental workflow for FTISADTSK measurement.
Caption: Signature peptide concept for Trastuzumab quantification.
References
A Comparative Analysis of Synthesis and Purification Techniques for the Trastuzumab Signature Peptide FTISADTSK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthesis and purification techniques for the peptide FTISADTSK. This peptide is a critical tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies, serving as a stable signature peptide for the quantification of the therapeutic monoclonal antibody, Trastuzumab, via mass spectrometry.[1][2][3] The purity and yield of this synthetic peptide are paramount for its use as a reliable internal standard in such assays.[4][5]
Peptide Synthesis Methodologies: A Comparative Overview
The two predominant methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). For a relatively short peptide like FTISADTSK (a nonapeptide), SPPS is generally the method of choice due to its efficiency and ease of automation.[6][7]
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide chain is assembled stepwise on an insoluble solid support (resin).[6][7] | Peptide synthesis is carried out in solution, with intermediates purified after each step.[8][9] |
| Typical Yield | Generally high for short to medium-length peptides. | Can be higher for very short peptides or large-scale synthesis. |
| Purity of Crude Product | Varies depending on the sequence and coupling efficiency, but often requires significant purification. | Intermediates are purified, leading to a potentially purer final product. |
| Scalability | Well-suited for lab-scale and moderate production scales. | More readily scalable for large-scale industrial production.[10] |
| Automation | Highly amenable to automation. | Less commonly automated. |
| Time Efficiency | Faster for the synthesis of a single peptide due to the elimination of intermediate purification steps. | More time-consuming due to the purification of intermediates. |
| Reagent Usage | Often requires an excess of reagents to drive reactions to completion.[7] | Can be more economical with reagents, especially in fragment condensation strategies. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of FTISADTSK
The following is a representative protocol for the manual Fmoc-based SPPS of FTISADTSK.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Lys(Boc)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the FTISADTSK sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether to remove scavengers and cleavage by-products.
-
Drying: Dry the crude peptide under vacuum.
Below is a DOT script for a Graphviz diagram illustrating the general workflow of Solid-Phase Peptide Synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow for FTISADTSK.
Purification Techniques for FTISADTSK
The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and by-products from the synthesis and cleavage steps. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for peptide purification.[4][11][12]
| Technique | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on the hydrophobicity of the peptide. A non-polar stationary phase is used with a polar mobile phase. | High resolution, well-established protocols, and applicable to a wide range of peptides.[13] | The use of ion-pairing agents like TFA can be difficult to remove and may be cytotoxic in biological assays. |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the peptide. | Effective for separating peptides with different isoelectric points. | Can be more complex to develop a suitable gradient and buffer system. |
| Size-Exclusion Chromatography (SEC) | Separation based on the molecular size of the peptide. | Useful for removing very large or very small impurities. | Lower resolution compared to RP-HPLC for peptides of similar size. |
Experimental Protocol: RP-HPLC Purification of FTISADTSK
Materials:
-
Crude FTISADTSK peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude FTISADTSK peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution: Inject the filtered sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 45% over 40 minutes) at a constant flow rate.
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified FTISADTSK peptide as a white powder.
Below is a DOT script for a Graphviz diagram illustrating the general workflow for peptide purification.
General Workflow for the Purification of FTISADTSK.
Biological Context: Trastuzumab and the HER2 Signaling Pathway
FTISADTSK itself is not known to be biologically active or to initiate a signaling cascade. It is a stable proteolytic fragment of the therapeutic antibody Trastuzumab, used for its quantification in biological matrices.[1][14][15][16][17] The relevant signaling pathway is the one targeted by Trastuzumab, which is the Human Epidermal Growth Factor Receptor 2 (HER2) pathway.[7][18]
Trastuzumab is a monoclonal antibody that targets the extracellular domain of the HER2 receptor, which is overexpressed in certain types of cancer, notably breast cancer.[18] By binding to HER2, Trastuzumab inhibits tumor cell proliferation and survival through several mechanisms:
-
Inhibition of HER2 Dimerization: Trastuzumab can prevent the homodimerization of HER2 and its heterodimerization with other HER family members (e.g., HER3), which is crucial for the activation of downstream signaling.[6]
-
Downregulation of Downstream Signaling: Inhibition of HER2 activation leads to the suppression of key signaling pathways, including the PI3K/Akt/mTOR pathway (promoting cell survival) and the Ras/Raf/MEK/ERK (MAPK) pathway (promoting cell proliferation).[6][18]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Trastuzumab can be recognized by immune effector cells (e.g., Natural Killer cells), leading to the targeted killing of the tumor cell.[7]
The following DOT script generates a diagram of the Trastuzumab-inhibited HER2 signaling pathway.
Trastuzumab Inhibition of the HER2 Signaling Pathway.
References
- 1. Trastuzumab - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. ukisotope.com [ukisotope.com]
- 6. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 7. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. lcms.cz [lcms.cz]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. waters.com [waters.com]
- 14. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
A Researcher's Guide to Binding Assays: A Comparative Analysis of Ligand-Binding Assays and Modern Biophysical Techniques
In the landscape of drug discovery and biomedical research, the precise characterization of molecular interactions is paramount. For decades, ligand-binding assays (LBAs) have been the cornerstone for quantifying these interactions. However, a diverse array of modern biophysical techniques has emerged, offering alternative and often complementary approaches. This guide provides a comprehensive comparison of traditional ligand-binding assays with several cutting-edge, fluorescence-based, and biophysical methods, offering researchers the insights needed to select the most appropriate assay for their specific research questions.
While this guide aims to compare various assay formats, it is important to note that a search for "FTISADTSK-based assays" did not yield any recognized scientific methodology. It is possible that this term is a misnomer, a highly specialized or proprietary technology not in the public domain, or an acronym that has been rendered incorrectly. Therefore, this comparison will focus on established and widely used assay platforms.
The Gold Standard: Ligand-Binding Assays (LBAs)
Ligand-binding assays are a broad class of immunoassays used to quantify a target analyte (the ligand) in a sample.[1][2][3] The fundamental principle of LBAs relies on the specific binding of a ligand to a high-affinity binding partner, typically an antibody or a receptor.[1][2][3] These assays are highly versatile and can be configured in various formats, such as the widely used Enzyme-Linked Immunosorbent Assay (ELISA).
The basic workflow of a typical sandwich ELISA, a common LBA format, involves immobilizing a capture antibody on a solid support (e.g., a microplate well). The sample containing the analyte is then added, and the analyte binds to the capture antibody. Subsequently, a detection antibody, which is conjugated to an enzyme, is introduced and binds to a different epitope on the analyte. Finally, a substrate for the enzyme is added, which generates a measurable signal (e.g., colorimetric, fluorescent, or chemiluminescent) that is proportional to the amount of analyte in the sample.
Experimental Protocol: Sandwich ELISA
-
Coating: A microplate is coated with a capture antibody specific for the target analyte. The plate is then washed to remove unbound antibody.
-
Blocking: A blocking buffer (e.g., bovine serum albumin or non-fat milk) is added to the wells to prevent non-specific binding of other proteins to the plate surface. The plate is washed again.
-
Sample Incubation: The biological sample, standards, and controls are added to the wells. The analyte in the sample binds to the immobilized capture antibody. The plate is incubated to allow for binding and then washed.
-
Detection Antibody Incubation: A detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase), is added to the wells. This antibody binds to the captured analyte. The plate is incubated and then washed to remove unbound detection antibody.
-
Substrate Addition: A substrate solution for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a detectable signal.
-
Signal Detection: The signal is measured using a microplate reader. The intensity of the signal is directly proportional to the concentration of the analyte in the sample.
Figure 1: Workflow of a Sandwich ELISA.
Modern Biophysical and Fluorescence-Based Assays
While LBAs are powerful, they can be limited by factors such as antibody availability and the potential for non-specific binding. A suite of modern biophysical and fluorescence-based techniques offers label-free and in-solution measurements, providing a more direct assessment of molecular interactions.
Surface Plasmon Resonance (SPR)
Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[2][4] One binding partner (the ligand) is immobilized on the sensor surface, and the other (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time as a change in the resonance angle of reflected light.[2][4][5]
Advantages:
-
Label-free detection.
-
Real-time kinetic data (association and dissociation rates).[2]
-
High sensitivity, capable of detecting small molecule interactions.
Limitations:
-
Requires immobilization of one binding partner, which can potentially alter its conformation and activity.
-
Can be susceptible to non-specific binding to the sensor surface.
-
Requires specialized and costly instrumentation.
Bio-Layer Interferometry (BLI)
Principle: BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[6][7][8] It uses biosensors with a proprietary optical layer at their tip. When the biosensor tip with an immobilized ligand is dipped into a solution containing the analyte, the binding of the analyte to the ligand causes a change in the thickness of the biological layer on the sensor tip.[6][7][8] This change is measured as a shift in the interference pattern of white light reflected from the sensor tip.[6][7][8]
Advantages:
-
Fluidics-free system, reducing the risk of clogging and making it easier to use with crude samples.
-
Higher throughput compared to traditional SPR.
Limitations:
-
Generally lower sensitivity than SPR, especially for small molecules.
-
Immobilization of the ligand is still required.
Figure 2: General workflow for a BLI experiment.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[3][9][10] One binding partner is placed in the sample cell of the calorimeter, and the other is titrated into the cell from a syringe. The instrument measures the heat change upon each injection, which is proportional to the amount of binding that occurs.[3][9][10]
Advantages:
-
Label-free and immobilization-free, providing in-solution measurements.[3][9][10]
-
Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry) in a single experiment.[3][9][10]
-
Considered the "gold standard" for measuring binding affinity.
Limitations:
-
Requires relatively large amounts of sample.
-
Lower throughput compared to other techniques.
-
Sensitive to buffer mismatches between the ligand and analyte solutions.
Microscale Thermophoresis (MST)
Principle: MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient.[1][11][12] This movement, known as thermophoresis, is dependent on the size, charge, and hydration shell of the molecule.[1][11][12] One of the binding partners is fluorescently labeled. The binding of a ligand to the labeled molecule alters its thermophoretic properties, which is detected as a change in the fluorescence signal within the temperature gradient.[1][11][12]
Advantages:
-
Low sample consumption.[12]
-
Can be used in complex biological liquids like cell lysates or serum.[12]
-
Wide range of affinities can be measured.
Limitations:
-
Requires fluorescent labeling of one of the binding partners, which could potentially interfere with the interaction.
-
The labeled molecule needs to be stable and not prone to aggregation.
Förster Resonance Energy Transfer (FRET)
Principle: FRET is a mechanism of energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity (typically within 10 nm).[13][14] In a FRET-based binding assay, the two interacting molecules are labeled with a donor and an acceptor fluorophore, respectively. When the molecules interact, the donor and acceptor are brought close enough for FRET to occur, resulting in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission.[13][14]
Advantages:
-
Provides information on the proximity of two molecules in real-time.
-
Can be used to study dynamic interactions in living cells.[13]
-
High sensitivity.
Limitations:
-
Requires labeling of both interacting molecules.
-
The orientation of the fluorophores can affect FRET efficiency.
-
The distance dependence is very steep, making it suitable for studying interactions over a narrow distance range.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a method for assessing the engagement of a compound with its target protein in a cellular environment.[15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[15][16][17] Cells or cell lysates are treated with a compound and then heated to a temperature that causes protein denaturation and aggregation. The binding of a ligand to its target protein increases the protein's thermal stability, meaning more of it will remain in the soluble fraction at elevated temperatures.[15][16][17] The amount of soluble target protein is then quantified, typically by Western blotting or mass spectrometry.
Advantages:
-
Label-free for the compound and can be performed in intact cells and even tissues.[15][17]
-
Provides direct evidence of target engagement in a physiological context.
-
Can be used to identify off-target effects.
Limitations:
-
Not all proteins exhibit a significant thermal shift upon ligand binding.
-
Lower throughput compared to many in vitro assays.
-
Requires specific antibodies for detection (if not using mass spectrometry).
Comparative Summary
The following table provides a summary of the key characteristics of the discussed assay platforms to aid in the selection of the most appropriate method for a given research objective.
| Feature | Ligand-Binding Assays (e.g., ELISA) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Förster Resonance Energy Transfer (FRET) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Antigen-antibody binding | Refractive index change | Optical layer thickness change | Heat change upon binding | Thermophoretic movement | Energy transfer between fluorophores | Ligand-induced thermal stabilization |
| Labeling | Typically requires labeled detection antibody | Label-free | Label-free | Label-free | Requires one fluorescent label | Requires two fluorescent labels | Label-free (for compound) |
| Immobilization | Required | Required | Required | Not required | Not required | Not required | Not required |
| Throughput | High | Low to Medium | Medium to High | Low | Medium to High | High | Low to Medium |
| Kinetic Data | Endpoint (can be adapted) | Yes (real-time) | Yes (real-time) | No | No (equilibrium) | Can be adapted | No |
| Affinity Range | Wide (pM to µM) | Wide (pM to mM) | Wide (nM to mM) | µM to mM | Wide (pM to mM) | Wide (pM to µM) | Indirectly assessed |
| Sample Consumption | Low | Low to Medium | Low | High | Very Low | Low | Medium |
| Key Advantage | High sensitivity and throughput | Real-time kinetics, label-free | Fluidics-free, higher throughput than SPR | Gold standard for affinity, full thermodynamic profile | In-solution, low sample volume, tolerates complex media | Real-time in-cell interactions | In-cell/in-tissue target engagement |
| Key Limitation | Indirect measurement, antibody dependent | Immobilization can affect protein | Lower sensitivity than SPR | Low throughput, high sample need | Requires labeling, potential for aggregation | Requires double labeling, distance dependent | Not all proteins show a shift, lower throughput |
Conclusion
The choice of a binding assay is a critical decision in the research and drug discovery process. While traditional ligand-binding assays remain a robust and high-throughput option for many applications, the advent of modern biophysical and fluorescence-based techniques has provided researchers with a powerful toolkit for the detailed characterization of molecular interactions. By understanding the principles, advantages, and limitations of each method, scientists can select the most appropriate assay to generate high-quality, reliable data to drive their projects forward. The integration of multiple, complementary techniques can often provide the most comprehensive understanding of a biological system.
References
- 1. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 2. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 5. biosensingusa.com [biosensingusa.com]
- 6. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 7. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. nuvisan.com [nuvisan.com]
- 12. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging - Celtarys [celtarys.com]
- 14. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. CETSA [cetsa.org]
Safety Operating Guide
Personal protective equipment for handling FTISADTSK acetate
Disclaimer: No specific Safety Data Sheet (SDS) or handling protocol for "FTISADTSK acetate" is publicly available. This guide is based on established best practices for handling research-grade peptide acetates, which are potent biological materials that require careful handling to ensure personnel safety and research integrity.[1][2] Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.[1][2][3]
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to facilitate safe laboratory practices.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to minimize exposure, especially when handling the lyophilized powder form of the peptide.[4] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Equipment | Standard/Specification | Purpose & Notes |
| Eye & Face | Safety Goggles | ANSI Z87.1 approved[4] | Protects against dust particles and splashes.[4] |
| Face Shield | - | Recommended in addition to goggles when a significant splash hazard exists.[4] | |
| Hand | Disposable Nitrile Gloves | Chemical-resistant | Prevents skin contact.[5] Double gloving may be necessary for added protection. Replace immediately after contact.[4] |
| Body | Laboratory Coat | Standard | Protects skin and clothing. Must be fully buttoned.[6][7] |
| Respiratory | Dust Mask / Respirator | NIOSH-approved | Recommended when weighing or handling lyophilized powder to avoid inhalation.[4][5] |
| General | Long Pants & Closed-Toe Shoes | - | Minimum attire for any laboratory where hazardous materials are present.[4] |
Operational Plan: From Receipt to Use
A systematic workflow ensures both the safety of personnel and the stability of the peptide. Peptides are often sensitive to temperature, light, and moisture.[8][9]
Step 1: Receiving and Storage
-
Inspect: Upon receipt, check the container for any damage.
-
Label: Ensure all containers are clearly labeled with the peptide name, concentration (once reconstituted), preparation date, and a "Research Use Only" warning.[1]
-
Store: For long-term stability, store the lyophilized peptide at -20°C or colder, protected from light.[4][9][10]
Step 2: Preparation for Use (Weighing)
-
Equilibrate: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation and moisture absorption, which can decrease peptide stability.[9][10]
-
Designated Area: Conduct all handling of the peptide powder in a designated, clean area, such as a chemical fume hood or a specific bench space, to avoid cross-contamination.[1]
-
Weigh Quickly: Weigh the desired amount of peptide quickly and reseal the vial tightly to minimize exposure to air and moisture.[9]
Step 3: Reconstitution (Dissolving the Peptide)
-
Solvent Selection: There is no universal solvent for all peptides. Acetate salts are a common and preferred counterion choice for many research peptides.[11]
-
Procedure: Add the solvent slowly to the vial. Cap securely before mixing or sonicating.[5]
-
Stock Solutions: Prepare a concentrated stock solution and create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4] Store aliquoted solutions at -20°C or -80°C.[4]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C[1] | Long-term | Protect from light and moisture.[8][10] |
| Reconstituted Solution | -20°C or -80°C (in aliquots)[4] | Short-term (days to weeks) | Avoid repeated freeze-thaw cycles.[1][8] Peptides in solution have limited shelf life.[9] |
Disposal Plan
All waste contaminated with this compound must be treated as chemical waste and handled according to institutional and local regulations.[1][6][8] Never pour peptide solutions down the sink.[5][8]
Step 1: Waste Segregation
-
Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, gloves, vials, wipes) in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][6]
-
Liquid Waste: Collect all unused or waste peptide solutions in a designated, sealed chemical waste container.[8]
Step 2: Decontamination & Disposal
-
Inactivation: For liquid waste, chemical inactivation may be required. A common method is to add the peptide solution to a 10% bleach solution and allow a contact time of at least 30-60 minutes.[3][6]
-
Neutralization: If a strong acid or base is used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 before disposal.[6]
-
Final Disposal: Arrange for waste pickup through your institution's EHS department for disposal by a licensed hazardous waste contractor.[1][6]
Table 3: Decontamination Parameters for Liquid Peptide Waste
| Decontaminant | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution added to waste[3] | 30 - 60 minutes[3][6] | Effective for many peptides, but may be corrosive.[6] Neutralization may be required. |
| Autoclaving | 121°C at 15 psi | 30 - 60 minutes[3] | Suitable for some biological waste; ensure container is not tightly sealed.[3] |
Workflow and Pathway Visualizations
Diagram 1: Safe Handling Workflow for this compound
Caption: Workflow for handling this compound from receipt to disposal.
References
- 1. peptide24.store [peptide24.store]
- 2. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. bachem.com [bachem.com]
- 10. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 11. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
